3-Methyl-4-morpholin-4-yl-benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9-8-10(12(14)15)2-3-11(9)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJKSKWRBZDCKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594222 | |
| Record name | 3-Methyl-4-(morpholin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197445-65-1 | |
| Record name | 3-Methyl-4-(morpholin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Methyl-4-morpholin-4-yl-benzoic acid chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-Methyl-4-morpholin-4-yl-benzoic acid. Due to the limited availability of experimental data in peer-reviewed literature, this document combines reported data for structurally related compounds with predicted properties to offer a thorough profile for research and development purposes.
Chemical Properties and Identifiers
This compound is a substituted aromatic carboxylic acid featuring a morpholine moiety, a structural component frequently found in biologically active compounds. The presence of the morpholine ring can influence the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 197445-65-1 |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| Synonyms | 3-methyl-4-morpholinobenzoic acid, 3-METHYL-4-(4-MORPHOLINYL)BENZOIC ACID |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Boiling Point | 416.2 ± 45.0 °C | ChemicalBook |
| Density | 1.218 ± 0.06 g/cm³ | ChemicalBook |
| pKa | 4.77 ± 0.10 | ChemicalBook |
| logP | -2.2 | PubChem |
Note: The properties listed in Table 2 are predicted values from computational models and have not been experimentally verified in published literature.
Synthesis and Experimental Protocols
A common precursor for the key intermediate is 3-methyl-4-nitrobenzoic acid. Chinese patent CN106831460A describes a method for the preparation of 3-methyl-4-aminobenzoic acid by the reduction of 3-methyl-4-nitrobenzoic acid using reduced iron powder and a proton acid.[1] The synthesis of 3-methyl-4-nitrobenzoic acid itself can be achieved through the oxidation of 2,4-dimethyl-nitrobenzene with nitric acid, as detailed in Chinese patent CN104447348A.[2]
Furthermore, a US patent discloses a method for the synthesis of the isomeric 2-Methyl-4-morpholinobenzoic acid by the hydrolysis of its methyl ester using an aqueous NaOH solution in methanol.[3] This suggests that a final hydrolysis step would be effective if the synthesis proceeds via an ester intermediate.
Based on these precedents, a hypothetical multi-step synthesis is outlined below.
Hypothetical Synthesis Workflow
References
- 1. CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4 - Google Patents [patents.google.com]
- 2. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Synthesis of 3-Methyl-4-morpholin-4-yl-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and robust synthetic route for the preparation of 3-Methyl-4-morpholin-4-yl-benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. This document details the proposed synthetic pathway, complete with step-by-step experimental protocols and a summary of expected quantitative data.
Introduction
This compound is a disubstituted benzoic acid derivative incorporating a methyl group and a morpholine moiety. Such scaffolds are of significant interest in the development of novel therapeutic agents due to their potential to interact with a variety of biological targets. The synthesis of this specific molecule is not widely reported in the literature, necessitating the development of a logical and efficient synthetic strategy. This guide outlines a two-step synthetic sequence starting from a commercially available starting material.
Proposed Synthetic Pathway
The proposed synthesis of this compound commences with the readily available 4-Fluoro-3-methylbenzoic acid . The synthetic strategy involves two key transformations:
-
Nucleophilic Aromatic Substitution (SNA r): The fluorine atom on the aromatic ring is displaced by morpholine. The electron-withdrawing carboxylic acid group at the para position activates the ring, facilitating this substitution.
-
Oxidation: This proposed route has been evaluated against an alternative pathway involving an initial oxidation of the methyl group. The chosen pathway is deemed more reliable as the morpholine moiety can be sensitive to the strong oxidizing agents required for the conversion of the methyl group to a carboxylic acid.
The overall synthetic scheme is presented below:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound.
Step 1: Synthesis of this compound
-
Reaction: Nucleophilic Aromatic Substitution
-
Starting Material: 4-Fluoro-3-methylbenzoic acid
-
Reagents: Morpholine, Potassium Carbonate (K₂CO₃), Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a stirred solution of 4-Fluoro-3-methylbenzoic acid (1.0 eq.) in anhydrous DMSO (10 mL/g of starting material) in a round-bottom flask, add potassium carbonate (2.0 eq.).
-
Add morpholine (1.5 eq.) to the suspension.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Acidify the aqueous solution to pH 3-4 with 2N HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic step. The values are based on typical yields for analogous reactions found in the chemical literature.
| Step | Reaction Type | Starting Material | Product | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Nucleophilic Aromatic Substitution | 4-Fluoro-3-methylbenzoic acid | This compound | Morpholine, K₂CO₃ | DMSO | 120 | 12-24 | 75-85 |
Logical Workflow
The logical workflow for the synthesis and characterization of the target compound is illustrated in the following diagram.
Caption: Logical workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide outlines a feasible and efficient synthetic route for this compound. The proposed two-step synthesis, starting from a commercially available precursor, employs well-established organic reactions. The provided experimental protocols and expected data will be a valuable resource for researchers and scientists in the field of drug discovery and development. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.
An In-Depth Technical Guide to the Structure Elucidation of 3-Methyl-4-morpholin-4-yl-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive approach to the structure elucidation of 3-Methyl-4-morpholin-4-yl-benzoic acid. Due to the limited availability of published experimental data for this specific compound, this document presents a predictive analysis based on established spectroscopic principles and data from closely related structural analogs. The methodologies and expected outcomes detailed herein provide a robust framework for researchers to confirm the structure of this molecule.
Chemical Structure and Properties
IUPAC Name: 3-Methyl-4-morpholin-4-ylbenzoic acid CAS Number: 197445-65-1[1] Molecular Formula: C₁₂H₁₅NO₃ Molecular Weight: 221.25 g/mol
The proposed structure combines a benzoic acid core with a methyl group at the 3-position and a morpholine ring attached at the 4-position.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, extrapolated from known data of structural analogs including 3-methylbenzoic acid, 4-morpholinyl-substituted aromatics, and other relevant benzoic acid derivatives.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Analog Data Source(s) |
| ~12.5 | Singlet | 1H | -COOH | [2] |
| ~7.7 | Singlet | 1H | Ar-H (H2) | [3][4][5] |
| ~7.6 | Doublet | 1H | Ar-H (H6) | [3][4][5] |
| ~7.0 | Doublet | 1H | Ar-H (H5) | [3][4][5] |
| ~3.7 | Triplet | 4H | -N-CH₂- (Morpholine) | [6] |
| ~3.0 | Triplet | 4H | -O-CH₂- (Morpholine) | [6] |
| ~2.2 | Singlet | 3H | Ar-CH₃ | [3][4][5] |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Analog Data Source(s) |
| ~168 | -COOH | [3][4][5] |
| ~150 | Ar-C (C4) | [6] |
| ~138 | Ar-C (C3) | [3][4][5] |
| ~132 | Ar-C (C1) | [3][4][5] |
| ~130 | Ar-C (C6) | [3][4][5] |
| ~125 | Ar-C (C2) | [3][4][5] |
| ~118 | Ar-C (C5) | [3][4][5] |
| ~66 | -O-CH₂- (Morpholine) | [6] |
| ~51 | -N-CH₂- (Morpholine) | [6] |
| ~18 | Ar-CH₃ | [3][4][5] |
Table 3: Predicted Mass Spectrometry Data
| Technique | Predicted m/z | Interpretation | Analog Data Source(s) |
| ESI-MS (+) | 222.11 | [M+H]⁺ | [7] |
| ESI-MS (+) | 244.09 | [M+Na]⁺ | [7] |
| ESI-MS (-) | 220.10 | [M-H]⁻ | [7] |
| HRMS (ESI+) | 222.1125 | [M+H]⁺ (Calculated for C₁₂H₁₆NO₃⁺) | [6] |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Analog Data Source(s) |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) | [8][9][10] |
| 2950-2850 | Medium | C-H stretch (Aliphatic) | [8][9][10] |
| 1680-1710 | Strong | C=O stretch (Carboxylic acid) | [8][9][10] |
| 1600-1450 | Medium-Strong | C=C stretch (Aromatic) | [8][9][10] |
| 1210-1320 | Strong | C-O stretch (Carboxylic acid) | [8][9][10] |
| 1115 | Strong | C-O-C stretch (Ether in Morpholine) | [6] |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional proton NMR spectrum.
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A longer acquisition time and a greater number of scans will be required compared to ¹H NMR.
-
Reference the chemical shifts to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships, particularly within the aromatic and morpholine ring systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the methyl, morpholine, and carboxylic acid groups to the benzene ring.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer, preferably a high-resolution instrument like a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Procedure:
-
Infuse the sample solution into the ESI source.
-
Acquire spectra in both positive and negative ion modes.
-
In positive mode, look for the protonated molecular ion [M+H]⁺ and the sodium adduct [M+Na]⁺.
-
In negative mode, look for the deprotonated molecular ion [M-H]⁻.
-
For high-resolution mass spectrometry (HRMS), determine the exact mass of the molecular ion to four or more decimal places to confirm the elemental composition.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the dried sample with potassium bromide (KBr) powder and press into a thin, transparent disk.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Procedure:
-
Record the spectrum over a range of 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule, such as the broad O-H and strong C=O stretches of the carboxylic acid, the aromatic C=C stretches, and the C-O-C stretch of the morpholine ring.
-
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the comprehensive structure elucidation of this compound.
Caption: Logical workflow for the structure elucidation.
Conclusion
While direct experimental data for this compound is not widely published, a combination of modern spectroscopic techniques provides a clear path to its unambiguous structure elucidation. By employing 1D and 2D NMR, high-resolution mass spectrometry, and infrared spectroscopy, and by comparing the obtained data with the predicted values derived from analogous compounds, researchers can confidently confirm the synthesis and structure of this molecule. This guide provides the necessary framework for these experimental and analytical endeavors.
References
- 1. This compound | 197445-65-1 [amp.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. PubChemLite - 3-(morpholin-4-yl)benzoic acid (C11H13NO3) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. znaturforsch.com [znaturforsch.com]
In-Depth Technical Guide: 3-Methyl-4-morpholin-4-ylbenzoic Acid (CAS 197445-65-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties of the chemical compound with CAS number 197445-65-1, identified as 3-Methyl-4-morpholin-4-ylbenzoic acid. This document summarizes its chemical structure, synthesis, and potential therapeutic applications based on available patent literature.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 197445-65-1 | Internal Database |
| IUPAC Name | 3-methyl-4-morpholin-4-ylbenzoic acid | Internal Database |
| Molecular Formula | C₁₂H₁₅NO₃ | [1] |
| Molecular Weight | 221.25 g/mol | [1] |
| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)O)N2CCOCC2 | Internal Database |
| InChI Key | WFJKSKWRBZDCKE-UHFFFAOYSA-N | Internal Database |
Synthesis Protocol
A detailed, two-step synthesis protocol for 3-Methyl-4-morpholin-4-ylbenzoic acid is described in US Patent 8,889,668 B2.[1]
Step 1: Synthesis of Methyl 3-methyl-4-morpholin-4-ylbenzoate
Experimental Protocol:
-
To a suspension of methyl 4-bromo-3-methylbenzoate (1 eq.), cesium carbonate (1.5 eq.), and morpholine (1.2 eq.) in dioxane, add BINAP (0.05 eq.) and palladium acetate (0.05 eq.).
-
Reflux the reaction mixture for 15 hours.
-
After cooling, filter the mixture through a pad of celite.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by column chromatography (petroleum ether/ethyl acetate, 80/20) to yield methyl 3-methyl-4-morpholin-4-ylbenzoate as a yellow solid.
Step 2: Synthesis of 3-Methyl-4-morpholin-4-ylbenzoic acid
Experimental Protocol:
-
To a solution of methyl 3-methyl-4-morpholin-4-ylbenzoate (1 eq.) in a mixture of THF and water, add lithium hydroxide (5 eq.).
-
Stir the reaction mixture at 50°C for 12 hours.
-
The completion of the reaction yields 3-Methyl-4-morpholin-4-ylbenzoic acid.
Synthesis Workflow Diagram
References
An In-depth Technical Guide to the Spectroscopic Analysis of Benzoic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Chemical Structures of Interest
To begin, the structures of both the requested and the representative compounds are presented. The structural similarity, centered on the 3-methylbenzoic acid core, makes the latter a suitable proxy for illustrating analytical techniques.
Caption: Structure of this compound.
Caption: Structure of 3-Methylbenzoic acid (m-Toluic acid).
Workflow for Spectroscopic Analysis
The structural elucidation of a novel or known organic compound follows a logical progression of analytical techniques. Each method provides unique pieces of information that, when combined, confirm the molecule's identity and purity.
Caption: A generalized workflow for the spectroscopic analysis of an organic compound.
Spectroscopic Data for 3-Methylbenzoic Acid
The following sections present quantitative data obtained from standard spectroscopic methods for 3-Methylbenzoic acid (CAS No: 99-04-7).[1][2]
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Table 1: ¹H NMR Data for 3-Methylbenzoic Acid Solvent: DMSO-d₆, 400 MHz[3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |
| 7.80 - 7.75 | Multiplet | 2H | Aromatic (H-2, H-6) |
| 7.40 - 7.35 | Multiplet | 2H | Aromatic (H-4, H-5) |
| 2.37 | Singlet | 3H | Methyl (-CH₃) |
Table 2: ¹³C NMR Data for 3-Methylbenzoic Acid Solvent: DMSO-d₆, 101 MHz[3]
| Chemical Shift (δ) ppm | Assignment |
| 167.9 | Carboxylic Acid Carbon (C=O) |
| 138.4 | Aromatic (C-3) |
| 133.9 | Aromatic (CH) |
| 131.2 | Aromatic (C-1) |
| 130.2 | Aromatic (CH) |
| 128.9 | Aromatic (CH) |
| 126.9 | Aromatic (CH) |
| 21.3 | Methyl Carbon (-CH₃) |
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Characteristic IR Absorption Bands for 3-Methylbenzoic Acid [4][5]
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3300 - 2500 | Broad | O-H stretch | Carboxylic Acid |
| 3080 - 3030 | Medium | C-H stretch | Aromatic |
| 2980 - 2850 | Medium-Weak | C-H stretch | Methyl |
| 1700 - 1680 | Strong | C=O stretch | Carboxylic Acid |
| 1610, 1450 | Medium-Strong | C=C stretch | Aromatic Ring |
| 1320 - 1210 | Strong | C-O stretch | Carboxylic Acid |
| 960 - 900 | Broad, Medium | O-H bend | Carboxylic Acid |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Key Mass Spectrometry Data (Electron Ionization) for 3-Methylbenzoic Acid [1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |
| 136 | High | Molecular Ion [M]⁺ |
| 119 | High | [M - OH]⁺ |
| 91 | High | [M - COOH]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.
-
Sample Preparation: Dissolve 5-10 mg of purified 3-Methylbenzoic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[6]
-
Transfer: Filter the solution into a 5 mm NMR tube to a height of about 4-5 cm.
-
Standard: If quantitative analysis is needed, a known amount of an internal standard (e.g., Tetramethylsilane, TMS) can be added, although modern spectrometers can use the residual solvent peak as a reference.
-
Acquisition: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Parameter Setup: Load standard acquisition parameters for ¹H and ¹³C NMR. Typical parameters for a 400 MHz spectrometer include a 30-degree pulse for ¹H and a 90-degree pulse for ¹³C, with a sufficient relaxation delay (e.g., 1-2 seconds for ¹H, 2-5 seconds for ¹³C).
-
Shimming & Tuning: Perform automatic or manual shimming to optimize the magnetic field homogeneity. Tune and match the probe for the specific nucleus being observed.
-
Data Collection: Acquire the Free Induction Decay (FID) data. For ¹³C, a larger number of scans (hundreds to thousands) is typically required due to its low natural abundance.
-
Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction, to obtain the final spectrum.
-
Sample Preparation: Place approximately 20-50 mg of solid 3-Methylbenzoic acid into a small vial. Add a few drops of a volatile solvent (e.g., acetone or methylene chloride) to completely dissolve the solid.[7]
-
Film Deposition: Using a pipette, transfer one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate.
-
Background Spectrum: Place an empty, clean salt plate (or the sample plate before deposition) in the spectrometer and run a background scan. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.[8]
-
Sample Spectrum: Place the sample-coated salt plate into the spectrometer's sample holder.
-
Acquisition: Acquire the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
Sample Introduction: For a volatile and thermally stable solid like 3-Methylbenzoic acid, a direct insertion probe or introduction via a Gas Chromatography (GC) inlet is common. Dissolve a small amount of the sample (~0.1 mg/mL) in a volatile solvent like methanol or ethyl acetate.[9][10]
-
Ionization: The sample is introduced into the high-vacuum source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation (the molecular ion).[9]
-
Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Acquisition: The instrument software records and displays the mass spectrum as a plot of relative intensity versus m/z.
Representative Synthesis of 3-Methylbenzoic Acid
A common method for the synthesis of benzoic acid derivatives involves the oxidation of the corresponding alkylbenzene. For 3-Methylbenzoic acid, this can be achieved by the oxidation of m-xylene. However, a more selective laboratory-scale synthesis often involves functional group manipulation from a different starting material. A representative nitration-based synthesis is described below.
Reaction Scheme: Nitration of m-toluic acid.[11][12]
Procedure:
-
Cooling: In a three-necked flask equipped with a mechanical stirrer and a thermometer, place concentrated nitric acid and cool the flask to between -30°C and -15°C using an appropriate cooling bath.
-
Addition: Slowly add powdered m-toluic acid to the cooled, stirring nitric acid, ensuring the temperature remains within the specified range.
-
Reaction: Continue stirring the mixture at this temperature for a designated period (e.g., 30-60 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, the reaction mixture is carefully poured into a beaker of ice-water.
-
Isolation: The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Note: This specific protocol describes a nitration reaction, which is one of many possible synthetic routes. The synthesis of the parent 3-methylbenzoic acid is typically achieved through oxidation of m-xylene or hydrolysis of its corresponding nitrile.
References
- 1. Benzoic acid, 3-methyl- [webbook.nist.gov]
- 2. 3-Methylbenzoic acid | C8H8O2 | CID 7418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Benzoic acid, 3-methyl- [webbook.nist.gov]
- 5. 3-methylbenzoic acid ir spectrum | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. mse.washington.edu [mse.washington.edu]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. A kind of synthetic method of 2-nitro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
The Diverse Biological Landscape of Morpholine-Containing Benzoic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the morpholine scaffold into small molecule drug candidates is a widely utilized strategy in medicinal chemistry to enhance physicochemical properties and biological activity. When coupled with a benzoic acid moiety, this privileged structure gives rise to a class of compounds with a diverse and promising pharmacological profile. This technical guide provides an in-depth overview of the biological activities of morpholine-containing benzoic acids, with a focus on their anticancer, central nervous system (CNS), anti-inflammatory, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a valuable resource for researchers in the field of drug discovery and development.
Anticancer Activity: Targeting Phosphatidylcholine-Specific Phospholipase C
A significant body of research has focused on the anticancer potential of 2-morpholinobenzoic acid derivatives, particularly as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC).[1] PC-PLC is an enzyme implicated in the progression of various cancers, including breast and colon cancer. Its inhibition can disrupt cancer cell signaling, leading to reduced proliferation and motility.[1]
Quantitative Data: In Vitro Anticancer Activity
The following tables summarize the in vitro anticancer activity of a series of 2-morpholino-5-(benzylamino)benzoic acid and hydroxamic acid derivatives against human breast adenocarcinoma (MDA-MB-231) and colorectal carcinoma (HCT116) cell lines, as well as their inhibitory activity against PC-PLC from Bacillus cereus (PC-PLCBc).
Table 1: Antiproliferative Activity of 2-Morpholinobenzoic Acid Derivatives
| Compound | R | Cell Line | % Proliferation at 10 µM (relative to control)[1] |
| 1a | H | MDA-MB-231 | 85.3 ± 9.7 |
| HCT116 | 78.9 ± 12.4 | ||
| 1b | 3-Cl | MDA-MB-231 | 60.1 ± 11.2 |
| HCT116 | 45.7 ± 8.9 | ||
| 1c | 4-Cl | MDA-MB-231 | 75.4 ± 10.5 |
| HCT116 | 68.3 ± 9.8 | ||
| 1d | 3,4-diCl | MDA-MB-231 | 55.2 ± 7.6 |
| HCT116 | 39.8 ± 6.1 |
Table 2: PC-PLCBc Enzyme Inhibition by 2-Morpholinobenzoic Acid Derivatives
| Compound | R | % Enzyme Activity at 10 µM (relative to control)[1] |
| 1a | H | 35.6 ± 4.5 |
| 1b | 3-Cl | 10.7 ± 1.5 |
| 1c | 4-Cl | 25.3 ± 3.8 |
| 1d | 3,4-diCl | 15.9 ± 2.4 |
Signaling Pathway: PC-PLC in Cancer Proliferation
The diagram below illustrates the role of PC-PLC in promoting cancer cell proliferation and how its inhibition by morpholine-containing benzoic acids can counteract this effect.
References
Discovery and history of morpholine derivatives in medicinal chemistry
An In-depth Technical Guide on the Discovery, History, and Application of Morpholine Derivatives in Drug Development
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its pKa of approximately 8.4 which allows it to be protonated at physiological pH, its ability to improve aqueous solubility and metabolic stability, and its synthetic accessibility, have made it a ubiquitous structural motif in a vast array of clinically successful drugs.[1] This guide delves into the discovery and rich history of morpholine derivatives in medicinal chemistry, providing a comprehensive overview of their evolution from simple organic curiosities to integral components of modern therapeutics. We will explore key synthetic methodologies, analyze their impact on pharmacology through detailed structure-activity relationships, and present quantitative data and relevant biological pathways to provide a thorough technical resource for professionals in drug discovery and development.
The naming of morpholine is attributed to the German chemist Ludwig Knorr in the late 19th century, who was investigating the chemical constituents of morphine.[2] While his initial hypothesis about its structural relationship to morphine was incorrect, the name "morpholine" has persisted. The first synthesis of morpholine was reported in 1889 by the Russian chemist Ossip Zecho, who prepared it through the dehydration of diethanolamine with sulfuric acid. Early investigations into its derivatives were primarily of academic interest, with its true potential in medicinal chemistry being realized in the mid-20th century.
Key Milestones in the Medicinal Chemistry of Morpholine Derivatives
The journey of morpholine from a simple solvent to a key pharmacophore has been marked by several significant discoveries. The introduction of the morpholine moiety into drug candidates has often led to improved pharmacokinetic profiles, enhanced target binding, and reduced off-target effects.
Early Applications and the Rise of CNS-Active Agents:
The mid-20th century saw the emergence of the first morpholine-containing drugs, many of which targeted the central nervous system (CNS). The anorectic agent Phendimetrazine , a prodrug of phenmetrazine, was one of the early successes, demonstrating the utility of the morpholine scaffold in modulating neurotransmitter systems.[3][4] This was followed by the development of antidepressants like Moclobemide , a reversible inhibitor of monoamine oxidase A (MAO-A), and Reboxetine , a selective norepinephrine reuptake inhibitor (SNRI).[1][5][6] The presence of the morpholine ring in these molecules was crucial for achieving the desired pharmacological activity and brain penetration.
Expansion into Oncology and Infectious Diseases:
The late 20th and early 21st centuries witnessed the expansion of morpholine's therapeutic footprint into oncology and infectious diseases. The development of Gefitinib , an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, marked a significant milestone in targeted cancer therapy.[4] The morpholine group in Gefitinib plays a critical role in its binding to the ATP pocket of the EGFR kinase domain.[4]
In the realm of infectious diseases, the oxazolidinone antibiotic Linezolid emerged as a powerful weapon against multidrug-resistant Gram-positive bacteria.[7] The morpholino-phenyl group of Linezolid is essential for its unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase.[7]
Modern Applications and Future Perspectives:
More recently, morpholine derivatives have continued to find applications in diverse therapeutic areas. Aprepitant , a neurokinin-1 (NK1) receptor antagonist, is used to prevent chemotherapy-induced nausea and vomiting.[1] The morpholine ether in Aprepitant is a key structural feature for its high-affinity binding to the NK1 receptor.[8] The continued exploration of morpholine as a versatile building block in drug discovery is evident in the numerous morpholine-containing compounds currently in clinical trials for a wide range of diseases.
Data Presentation: Quantitative Insights into Morpholine Derivatives
The following tables summarize key quantitative data for a selection of prominent morpholine-containing drugs, providing a comparative overview of their pharmacological and pharmacokinetic properties.
Table 1: Pharmacodynamic Data of Selected Morpholine Derivatives
| Compound | Target | Action | Binding Affinity (Ki/Kd) | IC50 |
| Gefitinib | EGFR Tyrosine Kinase | Inhibitor | ~0.4 nM (Kd) | 2-37 nM (cell-based) |
| Linezolid | Bacterial 23S rRNA of 50S subunit | Inhibitor | ~1 µM (Kd) | 0.5-4 µg/mL (MIC) |
| Aprepitant | NK1 Receptor | Antagonist | 0.1 nM (IC50 for binding) | - |
| Reboxetine | Norepinephrine Transporter | Inhibitor | 1.1 nM (Ki) | - |
| Moclobemide | MAO-A | Reversible Inhibitor | 1.3 µM (IC50) | - |
| Phendimetrazine | Norepinephrine/Dopamine Transporters | Releasing Agent | - | - |
Table 2: Pharmacokinetic Parameters of Selected Oral Morpholine-Containing Drugs
| Drug | Bioavailability (%) | Tmax (hours) | Half-life (hours) | Protein Binding (%) |
| Gefitinib | ~59 | 3-7 | ~41 | ~90 |
| Linezolid | ~100 | 1-2 | 4.8 | ~31 |
| Aprepitant | ~60-65 | ~4 | 9-13 | >95 |
| Reboxetine | ~94 | ~2 | ~13 | ~97 |
| Moclobemide | 50-80 | 1-2 | 1-2 | ~50 |
| Phendimetrazine | Rapidly Absorbed | 1-3 | 19-24 | - |
Signaling Pathways and Mechanisms of Action
The therapeutic efficacy of morpholine derivatives stems from their ability to modulate specific biological pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for three key morpholine-containing drugs.
Figure 1: Gefitinib Inhibition of the EGFR Signaling Pathway.
Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4] As illustrated in Figure 1, EGFR is a transmembrane receptor that, upon binding to its ligand (e.g., EGF), dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activates downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, which promote cell proliferation, survival, and angiogenesis.[4] Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity and blocking the downstream signaling pathways that drive tumor growth.[4]
Figure 2: Aprepitant Antagonism of the NK1 Receptor Pathway.
Aprepitant is a selective antagonist of the neurokinin-1 (NK1) receptor.[1] The endogenous ligand for this receptor is Substance P, a neuropeptide involved in the transmission of pain signals and the induction of emesis (vomiting). As shown in Figure 2, the binding of Substance P to the G-protein coupled NK1 receptor activates the Gq alpha subunit, leading to the activation of phospholipase C (PLC).[6][9] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream signals ultimately lead to the physiological response of emesis. Aprepitant competitively blocks the binding of Substance P to the NK1 receptor, thereby preventing the initiation of this signaling cascade and inhibiting vomiting.[1]
Figure 3: Linezolid Inhibition of Bacterial Protein Synthesis.
Linezolid is the first of a new class of antibiotics, the oxazolidinones, which inhibit bacterial protein synthesis through a unique mechanism.[7] As depicted in Figure 3, bacterial protein synthesis is initiated by the formation of a 70S initiation complex, which consists of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and initiator tRNA (fMet-tRNA).[7] Linezolid binds to the 23S ribosomal RNA of the 50S subunit, at a site that is distinct from the binding sites of other protein synthesis inhibitors.[7] This binding prevents the formation of a functional 70S initiation complex, thereby halting the process of protein synthesis at a very early stage.[7] This novel mechanism of action makes Linezolid effective against many Gram-positive bacteria that have developed resistance to other classes of antibiotics.
Experimental Protocols
This section provides representative, detailed methodologies for the synthesis of key morpholine-containing drugs. These protocols are adapted from published literature and are intended for informational purposes for trained professionals.
Synthesis of Gefitinib
The synthesis of Gefitinib can be achieved through a multi-step process, with a key step involving the etherification of a quinazoline intermediate with a morpholino-containing side chain.
Figure 4: General Workflow for the Synthesis of Gefitinib.
Protocol: Etherification Step in Gefitinib Synthesis [10][11]
-
Starting Material: 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline.
-
Reagents: 4-(3-chloropropyl)morpholine, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure: a. To a solution of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline in DMF, add an excess of K₂CO₃ and 4-(3-chloropropyl)morpholine. b. Heat the reaction mixture at 80-90 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). c. Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. d. The precipitated solid is collected by filtration, washed with water, and dried. e. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Gefitinib.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Synthesis of Linezolid
The synthesis of Linezolid involves the construction of the oxazolidinone ring and the introduction of the morpholino-phenyl moiety. Several synthetic routes have been developed, often employing a chiral starting material to establish the desired stereochemistry.
Figure 5: General Workflow for the Synthesis of Linezolid.
Protocol: A Key Step in Linezolid Synthesis [12][13]
-
Starting Material: N-[3-fluoro-4-(morpholin-4-yl)phenyl]amine.
-
Reagents: (R)-glycidyl butyrate, Lithium tert-butoxide, Tetrahydrofuran (THF).
-
Procedure: a. Dissolve N-[3-fluoro-4-(morpholin-4-yl)phenyl]amine in anhydrous THF under an inert atmosphere. b. Cool the solution to -78 °C and add a solution of lithium tert-butoxide in THF dropwise. c. After stirring for a short period, add (R)-glycidyl butyrate dropwise. d. Allow the reaction to warm to room temperature and stir for several hours. e. Quench the reaction with a saturated aqueous solution of ammonium chloride. f. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. g. The resulting intermediate, a chiral amino alcohol, is then carried forward to form the oxazolidinone ring.
-
Characterization: The intermediate and final product are characterized by spectroscopic methods to confirm their identity and stereochemical integrity.
Synthesis of Aprepitant
The synthesis of Aprepitant is a stereochemically complex process, involving the construction of the trisubstituted morpholine core with high diastereoselectivity.
Figure 6: General Workflow for the Synthesis of Aprepitant.
Protocol: A Key Coupling Step in Aprepitant Synthesis [14][15][16]
-
Starting Material: A chiral 3-(4-fluorophenyl)morpholin-2-ol derivative.
-
Reagents: (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate), Dichloromethane.
-
Procedure: a. To a solution of the chiral morpholinol derivative in dichloromethane at low temperature (e.g., -78 °C), add the Lewis acid catalyst. b. Slowly add a solution of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol in dichloromethane. c. Stir the reaction mixture at low temperature for several hours. d. Quench the reaction with a base (e.g., triethylamine) and allow it to warm to room temperature. e. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. f. The resulting diastereomeric mixture is then purified by chromatography to isolate the desired stereoisomer.
-
Characterization: The stereochemistry of the product is confirmed by chiral HPLC and NMR spectroscopy.
Conclusion
The morpholine scaffold has proven to be an exceptionally valuable component in the design and development of a wide range of therapeutic agents. Its favorable physicochemical and pharmacokinetic properties, coupled with its synthetic tractability, have cemented its status as a privileged structure in medicinal chemistry. From its early applications in CNS-active drugs to its current role in targeted cancer therapies and novel antibiotics, the morpholine motif continues to empower the creation of innovative and effective medicines. This in-depth guide has provided a comprehensive overview of the discovery, history, and application of morpholine derivatives, offering valuable data, experimental insights, and mechanistic understanding for researchers and professionals dedicated to the advancement of drug discovery. As our understanding of disease biology deepens and synthetic methodologies evolve, the versatile morpholine ring is poised to remain a cornerstone of medicinal chemistry for the foreseeable future.
References
- 1. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 8. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ukm.my [ukm.my]
- 11. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. CN102702125B - Chemical synthesis method for linezolid - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. chemistryforsustainability.org [chemistryforsustainability.org]
- 16. medkoo.com [medkoo.com]
3-Methyl-4-morpholin-4-yl-benzoic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a representative synthesis protocol, and the potential biological relevance of 3-Methyl-4-morpholin-4-yl-benzoic acid. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| CAS Number | 197445-65-1 |
Representative Synthesis Protocol
A general and robust method for the synthesis of 4-morpholinyl-substituted benzoic acids involves the nucleophilic aromatic substitution of a halogenated benzoic acid derivative with morpholine, followed by hydrolysis. While the specific synthesis of the 3-methyl derivative may require optimization, the following protocol outlines a representative experimental procedure.
Experimental Protocol: Synthesis of 4-Morpholinyl Benzoic Acid Derivatives
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the starting material, a halogenated benzoic acid derivative (e.g., 4-fluoro-3-methylbenzonitrile or methyl 4-fluoro-3-methylbenzoate), with an excess of morpholine.
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 120°C to 130°C. The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Hydrolysis: Upon completion of the initial reaction, the mixture is cooled. For nitrile precursors, an aqueous solution of a strong base, such as sodium hydroxide, is added, and the mixture is refluxed to facilitate hydrolysis to the carboxylic acid. For ester precursors, a standard saponification procedure is employed.
-
Work-up and Isolation: After hydrolysis, the reaction mixture is cooled to room temperature and acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the benzoic acid derivative. The solid product is then collected by filtration, washed with water, and dried under vacuum.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as aqueous ethanol, to yield the final product of high purity.
Potential Biological Significance and Signaling Pathways
The morpholine moiety is a recognized "privileged structure" in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1] Morpholine-containing compounds have been implicated in a variety of biological activities, including anticancer, anti-inflammatory, and central nervous system effects.[2]
These compounds can function as inhibitors of key enzymes within cellular signaling pathways. For instance, derivatives of morpholine have been investigated as inhibitors of the PI3K/mTOR pathway, which is crucial in regulating cell growth, proliferation, and survival. The following diagram illustrates a generalized signaling pathway that could be targeted by a morpholine-containing inhibitor.
References
Physical and chemical characteristics of 3-Methyl-4-morpholin-4-yl-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-Methyl-4-morpholin-4-yl-benzoic acid (CAS No. 197445-65-1). Due to the limited availability of direct experimental data for this specific compound, this document compiles predicted properties, proposed synthetic routes based on established methodologies for analogous compounds, and expected spectral characteristics. Furthermore, it explores the potential biological significance of this molecule by examining the known pharmacological activities of related morpholine-containing and benzoic acid derivatives. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the properties and potential applications of this compound.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the table below. It is important to note that most of the quantitative data are predicted values obtained from computational models due to the absence of comprehensive experimental studies on this specific molecule.[1][2]
| Property | Value | Source |
| CAS Number | 197445-65-1 | [1] |
| Molecular Formula | C₁₂H₁₅NO₃ | [1] |
| Molecular Weight | 221.25 g/mol | [1] |
| Boiling Point | 416.2 ± 45.0 °C | Predicted[1][2] |
| Density | 1.218 ± 0.06 g/cm³ | Predicted[1][2] |
| pKa | 4.77 ± 0.10 | Predicted[1][2] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and methanol (Predicted) | N/A |
| Melting Point | Not available. Expected to be in the range of related benzoic acid derivatives (e.g., 4-Methylbenzoic acid: 179-181 °C)[3] | N/A |
Synthesis and Experimental Protocols
While a specific experimental protocol for the synthesis of this compound is not documented in publicly available literature, its structure suggests that it can be synthesized via standard cross-coupling reactions used for the formation of C-N bonds. Two plausible synthetic routes are the Buchwald-Hartwig amination and the Ullmann condensation.
Proposed Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines and aryl halides, and represents a highly versatile method for the synthesis of N-aryl compounds.[4][5]
Reaction Scheme:
Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.
Detailed Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add 4-bromo-3-methylbenzoic acid (1.0 eq.), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.05 eq.), and a suitable phosphine ligand like XPhos (0.02-0.10 eq.). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5-2.0 eq.). Then, add morpholine (1.2-1.5 eq.) and an anhydrous aprotic solvent like toluene.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80-110 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with an aqueous solution of a weak acid (e.g., 1 M HCl) to neutralize the excess base and protonate the product. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Proposed Synthesis via Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the formation of C-N bonds, particularly with aryl halides.[6][7]
Reaction Scheme:
Caption: Proposed synthesis of this compound via Ullmann condensation.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine 4-iodo-3-methylbenzoic acid (1.0 eq.), a copper(I) salt such as copper(I) iodide (CuI, 0.1-0.2 eq.), and a ligand like L-proline (0.2-0.4 eq.).
-
Addition of Reagents: Add a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq.), and morpholine (1.5-2.0 eq.). A high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is then added.
-
Reaction Conditions: The reaction mixture is heated to a higher temperature, typically between 100-150 °C, and stirred for 24-48 hours under an inert atmosphere. Reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., 1 M HCl). The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system or by column chromatography.
Spectral Characteristics (Predicted)
The following are the predicted spectral characteristics for this compound based on its chemical structure and data from analogous compounds.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the methyl group, the morpholine ring protons, and the acidic proton of the carboxylic acid.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (position 2) | ~7.8-8.0 | d | 1H |
| Aromatic H (position 6) | ~7.7-7.9 | dd | 1H |
| Aromatic H (position 5) | ~6.9-7.1 | d | 1H |
| Morpholine H (-O-CH₂-) | ~3.8-4.0 | t | 4H |
| Morpholine H (-N-CH₂-) | ~3.0-3.2 | t | 4H |
| Methyl H (-CH₃) | ~2.2-2.4 | s | 3H |
| Carboxylic Acid H (-COOH) | ~12.0-13.0 | br s | 1H |
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would show signals for the carbon atoms of the benzoic acid moiety, the methyl group, and the morpholine ring.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid C=O | ~168-172 |
| Aromatic C (quaternary, C-1) | ~128-132 |
| Aromatic C (quaternary, C-4) | ~150-155 |
| Aromatic C (quaternary, C-3) | ~135-140 |
| Aromatic CH (C-2, C-6) | ~125-130 |
| Aromatic CH (C-5) | ~115-120 |
| Morpholine C (-O-CH₂) | ~66-68 |
| Morpholine C (-N-CH₂) | ~48-52 |
| Methyl C (-CH₃) | ~18-22 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C-H (Aromatic) | 3000-3100 | Sharp, medium |
| C-H (Aliphatic) | 2850-3000 | Sharp, medium |
| C=O (Carboxylic Acid) | 1680-1710 | Strong, sharp |
| C=C (Aromatic) | 1580-1620 | Medium to strong |
| C-O (Ether in morpholine) | 1100-1150 | Strong |
| C-N (Tertiary amine) | 1200-1250 | Medium |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 221. Key fragmentation patterns would likely involve:
-
Loss of a hydroxyl radical (-OH): [M - 17]⁺ at m/z = 204.
-
Loss of a carboxyl group (-COOH): [M - 45]⁺ at m/z = 176.
-
Cleavage of the morpholine ring: Leading to various fragment ions.
-
Alpha-cleavage adjacent to the nitrogen atom of the morpholine ring.
Potential Biological and Pharmacological Context
While no specific biological activity has been reported for this compound, the morpholine and benzoic acid moieties are present in numerous biologically active compounds.
-
Morpholine Derivatives: The morpholine ring is considered a "privileged structure" in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. Morpholine-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[8][9][10][11] They are known to interact with various biological targets, including kinases, receptors, and enzymes.[10][12]
-
Benzoic Acid Derivatives: Benzoic acid and its derivatives are known for their antimicrobial and anti-inflammatory properties.[13] They serve as scaffolds for the development of a variety of therapeutic agents.
Given these precedents, this compound could potentially act as an inhibitor of signaling pathways implicated in diseases like cancer or neurodegenerative disorders. For instance, many morpholine-containing molecules are known to inhibit the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.
Conceptual Signaling Pathway
The following diagram illustrates a hypothetical scenario where a morpholine-containing compound, such as this compound, acts as an inhibitor of a key kinase (e.g., PI3K) in a cellular signaling pathway.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.
This diagram illustrates how the binding of a growth factor to its receptor can activate the PI3K/AKT/mTOR pathway, leading to cell proliferation and survival. A compound like this compound could potentially inhibit this pathway by targeting a key component, such as PI3K, thereby blocking downstream signaling and exerting therapeutic effects in diseases characterized by aberrant pathway activation.
Conclusion
This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. Although experimental data is currently limited, this guide provides a foundational understanding of its predicted physicochemical properties, plausible synthetic routes, and expected spectral characteristics. The presence of the morpholine and benzoic acid moieties suggests a range of potential biological activities that warrant future exploration. The information compiled herein is intended to facilitate and encourage further research into this and related molecules.
References
- 1. This compound | 197445-65-1 [amp.chemicalbook.com]
- 2. This compound CAS#: 197445-65-1 [amp.chemicalbook.com]
- 3. 4-Methylbenzoic acid for synthesis 99-94-5 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijarsct.co.in [ijarsct.co.in]
Potential research areas for novel benzoic acid derivatives
An In-depth Technical Guide to Potential Research Areas for Novel Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives represent a versatile and privileged scaffold in modern science. The inherent stability of the benzene ring coupled with the reactivity of the carboxylic acid group allows for a vast range of structural modifications, leading to compounds with diverse and potent biological and material properties. This technical guide explores promising research avenues for novel benzoic acid derivatives, focusing on key therapeutic areas and agrochemicals. It provides an overview of mechanisms of action, quantitative data from recent studies, detailed experimental protocols, and conceptual diagrams to guide future research and development.
The development of novel anticancer agents remains a critical challenge. Benzoic acid derivatives have emerged as a significant class of compounds with the potential to target various hallmarks of cancer.[1][2][3]
Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
A promising anticancer strategy involves the inhibition of histone deacetylases (HDACs), enzymes that are often overexpressed in cancer cells and contribute to tumor progression.[4] Certain hydroxylated benzoic acid derivatives have been identified as potent HDAC inhibitors. By inhibiting HDACs, these compounds can induce cancer cell death through the elevation of reactive oxygen species (ROS), cell cycle arrest, and apoptosis.[4] For example, 3,4-dihydroxybenzoic acid (DHBA) has been shown to be a more effective HDAC inhibitor than its monohydroxy- or monohydroxymonomethoxy- counterparts, retarding the growth of colon cancer cells by up to 60%.[4]
Other Anticancer Mechanisms
Beyond HDAC inhibition, benzoic acid derivatives exhibit other anticancer activities:
-
P2Y14 Receptor Antagonism: A series of 3-amide benzoic acid derivatives were identified as novel and potent antagonists of the P2Y14 receptor, which plays a key role in inflammatory processes often associated with cancer.[5]
-
Cell Cycle Modulation: Certain derivatives can act as agonists for the nuclear xenobiotic receptor PXR/SXR, affecting the expression of cell cycle proteins and enhancing apoptotic tumor cell death mediated by chemotherapy and radiation.[6]
-
Enzyme Inhibition: Novel imidazole benzoic acid derivatives have shown promising anticancer activity, likely through interactions with key enzymes and receptors.[7]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro activity of various benzoic acid derivatives against different cancer cell lines.
| Compound/Derivative Class | Target/Mechanism | Cell Line | Activity (IC50) | Reference |
| 3,4-dihydroxybenzoic acid (DHBA) | HDAC Inhibition | HCT-116, HCT-15 | ~50-60% growth retardation | [4] |
| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid | Cytotoxicity | Huh-7, HepG2, Hela, MCF-7 | Not specified | [8] |
| 4-[2-(4-chlorobenzyl)-4-oxoquinazoline-3(4H) yl)benzoyl] derivative | Cytotoxicity | HeLa | 10 µM | [8] |
| Gallic acid–stearylamine conjugate | Cytotoxicity | A431 (squamous cancer) | 100 µg/ml | [8] |
| 3-amide benzoic acid derivative (16c) | P2Y14R Antagonist | THP-1 | 1.77 nM | [5] |
| Salicylates (Aspirin) | COX-1 / COX-2 | - | ~150 µM (COX-1) | [9] |
Infectious Diseases: Antimicrobial Applications
Benzoic acid and its derivatives are widely used as antimicrobial agents and food preservatives, capable of inhibiting the growth of various bacteria, fungi, and yeasts.[10][11]
Mechanism of Action
The primary antimicrobial mechanism of benzoic acid involves the disruption of the intracellular pH balance of microbial cells.[10] The undissociated, more lipophilic form of the acid penetrates the microbial cell membrane. Once inside the cytoplasm, it dissociates, lowering the intracellular pH and inhibiting key metabolic processes, such as anaerobic fermentation.[10][12] The antimicrobial activity is pH-dependent, being most effective in acidic conditions (pH < 5).[10]
Structure-Activity Relationship (SAR) in Antimicrobials
SAR studies reveal that the type, number, and position of substituents on the benzoic ring are critical for antibacterial activity.[11]
-
Substituent Effects: The addition of hydroxyl and methoxyl groups can modulate the activity against bacteria like E. coli.[11]
-
Prodrug Approach: Ester derivatives of benzoic acid can act as prodrugs, particularly against Mycobacterium tuberculosis. These esters may diffuse more easily through the mycobacterial cell membrane before being hydrolyzed by intracellular enzymes to release the active benzoic acid.[13][14]
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) or other activity metrics for various benzoic acid derivatives against microbial pathogens.
| Compound/Derivative Class | Target Organism | Activity Metric (µM/ml) | Reference |
| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide (Schiff Base) | Bacillus subtilis | pMIC = 2.11 | [15] |
| N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazide (Schiff Base) | Staphylococcus aureus | pMIC = 1.82 | [15] |
| p-bromo derivative (Schiff Base) | Candida albicans, Aspergillus niger | pMIC = 1.81 | [15] |
Neurodegenerative and Inflammatory Disorders
Novel benzoic acid derivatives are being explored for their neuroprotective and anti-inflammatory properties, offering potential treatments for complex diseases like Alzheimer's and chronic inflammatory conditions.
Neuroprotection via STEP Inhibition
Striatal-enriched protein tyrosine phosphatase (STEP) is a key enzyme in the central nervous system that regulates neuronal signaling. Overactivity of STEP is implicated in neurodegenerative diseases. Recently, a series of benzoic acid derivatives have been discovered as new STEP inhibitors.[16][17] One promising compound, 14b , not only showed good STEP inhibitory activity but also provided neuroprotection to primary cortical neurons after oxygen-glucose deprivation/reoxygenation.[16] It prevented glutamate-induced cell death and reduced the accumulation of cellular ROS.[16]
Anti-inflammatory Action
The anti-inflammatory properties of salicylates (derivatives of 2-hydroxybenzoic acid) are well-known and primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which blocks the production of pro-inflammatory prostaglandins.[9][18] More recent research has identified novel 3-amide benzoic acid derivatives as potent and selective antagonists for the P2Y14 receptor, a key modulator in inflammatory processes.[5]
Agrochemicals
Benzoic acid derivatives have practical applications in agriculture as herbicides and agents to protect plants from fungal pathogens.[19][20]
-
Disease Suppression: Exogenous application of benzoic acid and its hydroxylated derivatives (e.g., ρ-hydroxybenzoic acid) can significantly reduce the symptoms of early blight on tomato plants caused by the fungus Alternaria solani.[21] The protective mechanism involves the induction of salicylic acid biosynthesis and the enhancement of the plant's own antioxidant defense machinery.[21]
-
Herbicidal Activity: Certain benzoic acid compositions are used as herbicides to control unwanted plant growth.[20]
Core Methodologies: Synthesis and Biological Evaluation
The exploration of novel benzoic acid derivatives relies on robust synthetic protocols and standardized biological assays.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol describes a classical method for synthesizing 2-benzoylbenzoic acid, a common precursor.[18]
Materials:
-
Phthalic anhydride
-
Thiophene-free benzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated hydrochloric acid (HCl)
-
10% Sodium carbonate solution
-
Ice bath, reflux condenser, separatory funnel, filtration apparatus
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, place 15 g of phthalic anhydride and 75 mL of thiophene-free benzene. Cool the flask in an ice bath.
-
Catalyst Addition: Carefully and slowly add 30 g of anhydrous aluminum chloride to the cooled mixture. Connect a gas trap to the top of the condenser to absorb the evolved hydrogen chloride gas.
-
Reaction: Once the initial vigorous reaction subsides, heat the mixture to reflux and maintain for 30 minutes with continuous stirring.
-
Hydrolysis: Cool the reaction mixture and cautiously pour it over a mixture of 50 g of crushed ice and 50 mL of concentrated hydrochloric acid.
-
Extraction: After the benzene has been removed by steam distillation, cool the remaining mixture. Decant the supernatant acid solution. Dissolve the remaining oily solid in 75 mL of 10% sodium carbonate solution.
-
Purification: Filter the solution to remove any insoluble impurities.
-
Precipitation: Slowly add concentrated hydrochloric acid to the filtrate with stirring until the solution is acidic. Benzoic acid will precipitate out.
-
Isolation: Collect the solid product by suction filtration, wash with cold water, and dry.
Reported Yields for this method and its variations range from 42% to 88% depending on the specific derivative.[18]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a standard colorimetric assay to assess the cytotoxic effect of a compound on cancer cell lines.[4][8]
Materials:
-
Cancer cell line (e.g., HCT-116) and non-cancerous control cell line (e.g., RAW 267.4)
-
DMEM medium supplemented with 10% FBS
-
96-well plates
-
Test compound (benzoic acid derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 0.5 × 10⁴ cells per well in 100 µL of DMEM/10% FBS in a 96-well plate and incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound. Treat the cells with varying concentrations of the compound (e.g., 1 µM to 100 µM) and include a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Structure-Activity Relationship (SAR) Studies
A critical component of developing potent and selective derivatives is the systematic analysis of structure-activity relationships (SAR).[22] This involves synthesizing a series of analogs with specific structural modifications and evaluating how these changes impact biological activity.
Key insights from SAR studies on benzoic acid derivatives include:
-
Antioxidant Activity: For antioxidant properties, cinnamic acid derivatives are often more effective than their benzoic acid counterparts, an effect attributed to the stabilizing resonance of the propenoic side chain.[23]
-
Antiproliferative Activity: In 2-morpholinobenzoic acid derivatives, a 3-halo substituent on an N-benzyl ring consistently improves inhibitory activity against enzymes like phosphatidylcholine-specific phospholipase C (PC-PLC).[22]
-
Antimicrobial Activity: For p-amino benzoic acid derivatives, Schiff bases generally show greater antimicrobial potency than their ester analogs.[15]
Conclusion and Future Outlook
The benzoic acid scaffold remains a highly valuable starting point for the discovery of new therapeutic agents and agrochemicals. Key future research should focus on:
-
Multitarget Derivatives: Designing single molecules that can modulate multiple targets, such as dual HDAC and kinase inhibitors for cancer, or combined acetylcholinesterase and carbonic anhydrase inhibitors for Alzheimer's disease.[24]
-
Advanced Drug Delivery: Utilizing nanocarriers like solid lipid nanoparticles to improve the bioavailability and reduce the toxicity of promising benzoic acid derivatives.[25]
-
Computational Modeling: Employing in silico methods like molecular docking and QSAR to predict the activity of novel derivatives, thereby streamlining the drug discovery process and reducing reliance on extensive synthesis and screening.[4]
The versatility and proven track record of benzoic acid derivatives ensure that they will continue to be a fruitful area of research, with the potential to yield novel solutions for significant challenges in medicine and agriculture.
References
- 1. iftmuniversity.ac.in [iftmuniversity.ac.in]
- 2. eurekaselect.com [eurekaselect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US8198328B2 - Treatment of cancer using benzoic acid derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. benchchem.com [benchchem.com]
- 10. ijcrt.org [ijcrt.org]
- 11. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and Synthesis Method of Benzoic Acid_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 16. Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. US10772323B2 - Benzoic acid herbicide composition - Google Patents [patents.google.com]
- 21. Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Improvement of the Anticancer Effect of a Novel Compound Benzoic Acid, 2-Hydroxy-, 2-d-ribofuranosylhydrazide (BHR) Loaded in Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-Methyl-4-morpholin-4-yl-benzoic Acid in Antimicrobial Research
Introduction
The morpholine ring is a well-established pharmacophore in medicinal chemistry, known to enhance the potency and modulate the pharmacokinetic properties of various drug candidates. When incorporated into a benzoic acid scaffold, it presents a versatile platform for the development of novel therapeutic agents. The substitution of a methyl group on the benzoic acid ring can further influence the compound's biological activity. This document outlines potential applications and experimental protocols for assessing the antimicrobial efficacy of 3-Methyl-4-morpholin-4-yl-benzoic acid, drawing parallels from related chemical structures.
Potential Antimicrobial Applications
Based on the antimicrobial activities of related morpholinyl benzoic acid derivatives, this compound and its derivatives could be investigated for activity against a range of pathogens. Studies on similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, derivatives of 4-(morpholin-4-yl)-3-nitrobenzhydrazide have demonstrated notable antibacterial potential, particularly against Gram-positive strains.[1][2]
Data Presentation: Antimicrobial Activity of Related Compounds
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some morpholinyl benzoic acid derivatives against various bacterial strains. This data can serve as a reference for designing antimicrobial screening panels for this compound.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Semicarbazide derivative of 4-(morpholin-4-yl)-3-nitrobenzhydrazide | Enterococcus faecalis | 3.91 | [1][2] |
| Thiosemicarbazide derivative of 4-(morpholin-4-yl)-3-nitrobenzhydrazide | Micrococcus luteus ATCC 10240 | 31.25 | [1] |
| Thiosemicarbazide derivative of 4-(morpholin-4-yl)-3-nitrobenzhydrazide | Bacillus cereus ATCC 10876 | 31.25 | [1] |
| Thiosemicarbazide derivative of 4-(morpholin-4-yl)-3-nitrobenzhydrazide | Staphylococcus epidermidis ATCC 12228 | 62.5 | [1] |
| Thiosemicarbazide derivative of 4-(morpholin-4-yl)-3-nitrobenzhydrazide | Enterococcus faecalis ATCC 29212 | 62.5 | [1] |
| Thiosemicarbazide derivative of 4-(morpholin-4-yl)-3-nitrobenzhydrazide | Bacillus subtilis ATCC 6633 | 62.5 | [1] |
| 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives (e.g., 4a, 4b, 6'a) | Staphylococcus aureus | 0.25-0.5 | [3] |
Experimental Protocols
Synthesis of 4-Morpholin-4-yl-benzoic Acid (An Intermediate)
A common synthetic route to morpholinyl benzoic acids involves the nucleophilic substitution of a halogenated benzoic acid with morpholine. A generalized protocol based on the synthesis of related compounds is provided below.[4]
Materials:
-
4-Halobenzoic acid (e.g., 4-fluorobenzoic acid or 4-chlorobenzonitrile)
-
Morpholine
-
Anhydrous potassium carbonate
-
Solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Sodium Hydroxide
-
Methanol
-
Water
-
Hydrochloric acid
Procedure:
-
Step 1: Synthesis of 4-Morpholin-4-yl-benzonitrile (if starting from 4-chlorobenzonitrile).
-
In a round bottom flask, dissolve 4-chlorobenzonitrile in a suitable solvent like DMSO.
-
Add an excess of morpholine and anhydrous potassium carbonate.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
After cooling, pour the reaction mixture into ice-water.
-
Filter the precipitated product, wash with water, and dry.
-
-
Step 2: Hydrolysis to 4-Morpholin-4-yl-benzoic acid.
-
To the synthesized 4-morpholin-4-yl-benzonitrile, add a solution of sodium hydroxide in water.[4]
-
A small amount of methanol can be added to increase the reaction rate.[4]
-
Reflux the mixture until the hydrolysis is complete.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-morpholin-4-yl-benzoic acid.
-
Note: For the synthesis of this compound, a suitable starting material would be 4-fluoro-3-methylbenzonitrile or a similar halogenated and methylated benzoic acid derivative.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
96-well microtiter plates.
-
Positive control antibiotic (e.g., ciprofloxacin).
-
Negative control (medium with solvent).
Procedure:
-
Preparation of Inoculum:
-
Culture the bacterial strains overnight in MHB.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB to obtain a range of concentrations.
-
Also, prepare serial dilutions of the positive control antibiotic.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the test compound and controls.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Mandatory Visualizations
Logical Relationship of Structure-Activity (SAR) Insights
The following diagram illustrates the general structure-activity relationships observed in morpholinyl benzoic acid derivatives, which can guide the design of new analogs based on the this compound scaffold.
Caption: Structure-Activity Relationship (SAR) for Morpholinyl Benzoic Acids.
Experimental Workflow for Antimicrobial Evaluation
This diagram outlines the typical workflow for the synthesis and antimicrobial evaluation of a novel compound like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Methyl-4-morpholin-4-yl-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-4-morpholin-4-yl-benzoic acid is a synthetic organic compound featuring a benzoic acid scaffold substituted with a methyl and a morpholine group. While specific biological activities of this compound are not extensively documented in publicly available literature, the morpholino-benzoic acid moiety is a recognized pharmacophore in medicinal chemistry. Derivatives of this scaffold have been investigated for their potential as anticancer agents, notably as inhibitors of key signaling pathways involved in cell proliferation and survival.
Structurally related compounds, such as derivatives of 2-morpholinobenzoic acid, have demonstrated activity as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC). Furthermore, the morpholine ring is a common feature in a variety of kinase inhibitors, including those targeting the Phosphoinositide 3-kinase (PI3K) pathway. Dysregulation of both the PC-PLC and PI3K signaling pathways is a hallmark of numerous cancers, making inhibitors of these pathways promising candidates for therapeutic development.
These application notes provide a general framework for researchers to investigate the potential biological effects of this compound in a cell culture setting, with a focus on its potential as an anticancer agent. The provided protocols are intended as a starting point and will likely require optimization based on the specific cell lines and experimental conditions used.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₃ | N/A |
| Molecular Weight | 221.25 g/mol | N/A |
| Appearance | Light yellow solid | [1] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. | [1] |
Proposed Mechanism of Action (Hypothetical)
Based on the activities of structurally related compounds, this compound is hypothesized to act as an inhibitor of pro-proliferative signaling pathways in cancer cells. Two potential pathways are highlighted below: the PI3K/AKT/mTOR pathway and the PC-PLC signaling cascade.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in cancer. It is proposed that this compound may inhibit one of the key kinases in this pathway, such as PI3K or mTOR.
PC-PLC Signaling Pathway
Phosphatidylcholine-specific phospholipase C (PC-PLC) is an enzyme that hydrolyzes phosphatidylcholine to produce phosphocholine and diacylglycerol (DAG). Overexpression of PC-PLC has been linked to various cancers. Inhibition of PC-PLC can disrupt signaling pathways that promote cell growth and proliferation.
Experimental Protocols
The following are generalized protocols for the initial characterization of this compound in a cell culture setting.
Stock Solution Preparation
It is crucial to determine the solubility of this compound in various solvents. A common solvent for initial testing is dimethyl sulfoxide (DMSO).
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out a precise amount of the compound (e.g., 5 mg).
-
Add a calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex or sonicate until the compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or cytostatic effects of the compound on cancer cell lines.
-
Materials:
-
Cancer cell lines of interest (e.g., MDA-MB-231, HCT116)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the compound in complete cell culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well.
-
Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis for Signaling Pathway Modulation
This protocol can be used to investigate the effect of the compound on the phosphorylation status of key proteins in a signaling pathway (e.g., AKT, mTOR).
-
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the compound at various concentrations (e.g., near the IC50 value) for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format. Below are example tables for presenting cell viability and protein expression data.
Table 1: Example IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) [Example Data] |
| MDA-MB-231 | 48 | 15.2 |
| HCT116 | 48 | 22.5 |
| A549 | 48 | 35.1 |
Table 2: Example Densitometry Analysis of Western Blot Results
| Treatment | p-AKT / Total AKT (Fold Change) [Example Data] | p-mTOR / Total mTOR (Fold Change) [Example Data] |
| Vehicle Control | 1.0 | 1.0 |
| Compound (10 µM) | 0.45 | 0.52 |
| Compound (20 µM) | 0.21 | 0.28 |
Experimental Workflow
The following diagram illustrates a general workflow for the initial investigation of this compound.
Safety Precautions
Handle this compound in accordance with good industrial hygiene and safety practices.[1] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1] Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, wash the affected area thoroughly with water.[1] Consult the Safety Data Sheet (SDS) for complete safety information.
References
3-Methyl-4-morpholin-4-yl-benzoic acid: Application Notes for Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extensive investigation into the biological activity of 3-Methyl-4-morpholin-4-yl-benzoic acid as an enzyme inhibitor has yet to yield specific, publicly available data. This document, therefore, serves as a generalized guide, outlining the established principles and experimental workflows for characterizing a novel small molecule, such as this compound, as a potential enzyme inhibitor, with a particular focus on the Poly(ADP-ribose) polymerase (PARP) family of enzymes. The protocols and methodologies described herein are based on established practices in the fields of biochemistry and drug discovery and are intended to provide a foundational framework for investigation.
Introduction to Morpholine and Benzoic Acid Derivatives in Enzyme Inhibition
Compounds incorporating morpholine and benzoic acid scaffolds are of significant interest in medicinal chemistry. The morpholine ring is often considered a "privileged scaffold" due to its presence in numerous biologically active compounds, where it can enhance pharmacokinetic properties such as solubility and metabolic stability. Similarly, benzoic acid derivatives are integral to a wide range of therapeutics and have been explored for their potential to inhibit various enzymes. The combination of these two moieties in this compound suggests its potential for biological activity, including enzyme inhibition. One prominent family of enzymes often targeted by small molecules with similar structural features is the Poly(ADP-ribose) polymerase (PARP) family.
The Role of PARP in DNA Repair and Cancer
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair. PARP1, the most well-characterized member, detects single-strand breaks in DNA and, upon activation, catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage, facilitating the repair process.
In cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like the BRCA1/2-mediated homologous recombination repair, inhibiting PARP can lead to a synthetic lethality. When PARP is inhibited, single-strand breaks are not efficiently repaired and can degenerate into more lethal double-strand breaks during DNA replication. In cancer cells lacking a functional homologous recombination pathway, these double-strand breaks cannot be repaired, leading to cell death. This targeted approach has led to the development and approval of several PARP inhibitors for the treatment of various cancers.
Hypothetical Inhibitory Profile of this compound
While no specific inhibitory data for this compound is currently available, we can hypothesize its potential as a PARP inhibitor based on its structural features. Many known PARP inhibitors act as competitive inhibitors of the NAD+ substrate at the enzyme's active site. The benzoic acid moiety of the compound could potentially mimic the nicotinamide portion of NAD+.
Table 1: Hypothetical Quantitative Data for this compound as a PARP1 Inhibitor
| Parameter | Hypothetical Value | Description |
| IC50 (PARP1) | 1 - 100 nM | The half-maximal inhibitory concentration against the PARP1 enzyme in a biochemical assay. A lower value indicates higher potency. |
| IC50 (PARP2) | 10 - 500 nM | The half-maximal inhibitory concentration against the PARP2 enzyme, to assess selectivity. |
| Cellular Potency (BRCA1-mutant cells) | 10 - 500 nM | The concentration required to inhibit cell growth by 50% in a cancer cell line with a BRCA1 mutation. |
| Cellular Potency (Wild-type cells) | > 10 µM | The concentration required to inhibit cell growth by 50% in a cell line with functional BRCA1, to assess synthetic lethality. |
| Mechanism of Inhibition | Competitive (with NAD+) | The likely mechanism of action based on common PARP inhibitor pharmacophores. |
Experimental Protocols
The following are detailed, generalized protocols that would be necessary to determine the enzyme inhibitory activity of a novel compound like this compound.
In Vitro PARP1 Enzyme Inhibition Assay (Chemiluminescent)
This protocol describes a common method to determine the IC50 value of a test compound against purified PARP1 enzyme.
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (as a substrate for PARylation)
-
Biotinylated NAD+
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
Chemiluminescent HRP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Test compound (this compound) dissolved in DMSO
-
Known PARP inhibitor (e.g., Olaparib) as a positive control
-
96-well white plates
Procedure:
-
Plate Preparation: Add 5 µL of varying concentrations of the test compound (e.g., from 1 nM to 100 µM in a 3-fold serial dilution) or control (DMSO vehicle, positive control inhibitor) to the wells of a 96-well plate.
-
Enzyme and Substrate Addition: Prepare a master mix containing PARP1 enzyme and histones in assay buffer. Add 20 µL of this mix to each well.
-
Initiation of Reaction: Prepare a solution of biotinylated NAD+ in assay buffer. Add 25 µL of this solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Detection: a. Add 50 µL of a solution containing Streptavidin-HRP to each well and incubate for 30 minutes. b. Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). c. Add 50 µL of the chemiluminescent HRP substrate to each well. d. Immediately read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Proliferation Assay (e.g., using MTT or CellTiter-Glo®)
This protocol assesses the effect of the test compound on the viability of cancer cell lines with and without BRCA mutations to determine its cellular potency and synthetic lethality.
Materials:
-
BRCA1-mutant cancer cell line (e.g., MDA-MB-436)
-
BRCA-proficient cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Test compound (this compound) dissolved in DMSO
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear or opaque plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add varying concentrations of the test compound to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment (MTT): a. Add MTT solution to each well and incubate for 4 hours. b. Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. c. Read the absorbance at 570 nm.
-
Viability Assessment (CellTiter-Glo®): a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence.
-
Data Analysis: Normalize the data to the DMSO control and plot cell viability against the log of the compound concentration to determine the IC50 value for each cell line.
Signaling Pathway Analysis
To confirm the mechanism of action, it is essential to demonstrate that the compound inhibits PARP activity within the cell.
Western Blot for PARP Activity
This protocol measures the level of PAR, the product of PARP activity, in cells treated with the test compound and a DNA damaging agent.
Materials:
-
Cancer cell line
-
Test compound
-
DNA damaging agent (e.g., H2O2 or MMS)
-
Lysis buffer
-
Primary antibody against PAR
-
Secondary HRP-conjugated antibody
-
Loading control antibody (e.g., anti-β-actin)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with the test compound for a specified time (e.g., 1 hour).
-
Induce DNA Damage: Add a DNA damaging agent for a short period (e.g., 10 minutes).
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the anti-PAR antibody.
-
Detection: Use a chemiluminescent substrate to visualize the bands.
-
Analysis: A decrease in the PAR signal in the presence of the test compound indicates inhibition of PARP activity.
Conclusion
The provided application notes and protocols offer a comprehensive, albeit generalized, framework for the initial characterization of this compound as a potential enzyme inhibitor, with a focus on PARP. Successful execution of these experiments would be the first step in elucidating its specific biological activity, mechanism of action, and potential therapeutic utility. Further studies, including pharmacokinetic and in vivo efficacy assessments, would be necessary for more advanced drug development. It is imperative for researchers to adapt and optimize these protocols based on their specific experimental systems and objectives.
Applications of Morpholine Derivatives in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of small molecule inhibitors targeting key signaling pathways implicated in cancer.[1][2][3] Its unique physicochemical properties, including its ability to improve aqueous solubility, metabolic stability, and target binding affinity, have made it a cornerstone in the design of numerous anticancer agents.[4] This document provides an overview of the applications of morpholine derivatives in cancer research, with a focus on their mechanisms of action, and includes detailed protocols for key experimental assays.
Morpholine-containing compounds have been successfully developed to target a range of cancer-related proteins, most notably protein kinases.[1][2] The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to the hinge region of many kinase ATP-binding pockets.[2][5] This has led to the development of potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, cyclin-dependent kinases (CDKs), and DNA-dependent protein kinase (DNA-PK), all of which are critical for cancer cell proliferation, survival, and DNA repair.[6][7][8]
This compilation of application notes and protocols is intended to serve as a valuable resource for researchers in the field of oncology drug discovery, providing both the theoretical background and practical methodologies for studying morpholine-based anticancer agents.
Key Morpholine Derivatives in Cancer Research and Their Targets
Several morpholine-containing drugs have been approved for clinical use or are currently in clinical trials for various cancers. These compounds demonstrate the versatility of the morpholine scaffold in targeting different cancer vulnerabilities.
| Drug/Compound | Target(s) | Cancer Indication(s) | Key Findings |
| Gefitinib | EGFR | Non-Small Cell Lung Cancer (NSCLC) | An EGFR tyrosine kinase inhibitor.[1] |
| Afatinib | EGFR, HER2, HER4 | NSCLC, Head and Neck Squamous Cell Carcinoma (HNSCC) | Irreversibly inhibits the ErbB family of tyrosine kinases, suppressing mTORC1 and inducing apoptosis.[9][10][11] |
| Roniciclib (BAY 1000394) | Pan-CDK (CDK1, 2, 4, 7, 9) | Various solid tumors | Potent inhibitor of cell-cycle and transcriptional CDKs, inducing cell-cycle arrest and apoptosis.[8][12][13] |
| Sonidegib (LDE225) | Smoothened (SMO) | Basal Cell Carcinoma (BCC) | A Hedgehog pathway inhibitor approved for the treatment of advanced BCC.[14][15][16][17] |
| Tosedostat (CHR-2797) | Aminopeptidases | Acute Myeloid Leukemia (AML) | Inhibits aminopeptidases, leading to amino acid depletion and antiproliferative effects.[18][19][20][21][22] |
| PKI-587 | PI3K/mTOR | Solid tumors | A dual PI3K/mTOR inhibitor with a morpholino-triazine scaffold.[6] |
| NU7026 & NU7441 | DNA-PK | - | Potent and specific inhibitors of DNA-dependent protein kinase, sensitizing cancer cells to radiation.[7][23] |
Signaling Pathways Targeted by Morpholine Derivatives
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. Several morpholine derivatives have been designed to inhibit key kinases in this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine derivatives.
Cell Cycle Regulation by Cyclin-Dependent Kinases (CDKs)
CDKs are a family of protein kinases that control the progression of the cell cycle. Their dysregulation is a hallmark of cancer. Roniciclib is an example of a pan-CDK inhibitor containing a morpholine moiety.
Caption: Inhibition of cell cycle progression by the pan-CDK inhibitor Roniciclib.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of morpholine derivatives on cancer cell lines.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Morpholine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the morpholine derivative in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of morpholine derivatives on cell cycle distribution.
Materials:
-
Cancer cells
-
6-well plates
-
Morpholine derivative
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the morpholine derivative at the desired concentration (e.g., IC50 concentration) for 24 or 48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).
-
Protocol 3: Apoptosis Assay using Annexin V/PI Staining
This protocol is for detecting apoptosis induced by morpholine derivatives.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Materials:
-
Cancer cells
-
6-well plates
-
Morpholine derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with the morpholine derivative as described in the cell cycle analysis protocol.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Conclusion
Morpholine derivatives represent a highly successful and versatile class of compounds in cancer research and drug development. Their favorable pharmacological properties and ability to be tailored to specifically inhibit key oncogenic pathways have led to the development of several effective anticancer drugs. The protocols provided in this document offer a starting point for researchers to investigate the efficacy and mechanism of action of novel morpholine-based compounds in a preclinical setting. Further exploration of this privileged scaffold is likely to yield even more innovative and effective cancer therapies in the future.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The effectiveness of afatinib in patients with lung adenocarcinoma harboring complex epidermal growth factor receptor mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. Conformational Adaption May Explain the Slow Dissociation Kinetics of Roniciclib (BAY 1000394), a Type I CDK Inhibitor with Kinetic Selectivity for CDK2 and CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Sonidegib improved quality of life in patients with advanced basal cell carcinoma: Results from the phase 2 Basal cell carcinoma outcomes with LDE225 treatment trial through 73 weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Sonidegib for the Treatment of Advanced Basal Cell Carcinoma [frontiersin.org]
- 16. Sonidegib - Wikipedia [en.wikipedia.org]
- 17. Experience with sonidegib in patients with advanced basal cell carcinoma: case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tosedostat for the treatment of relapsed and refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. CHR-2797: an antiproliferative aminopeptidase inhibitor that leads to amino acid deprivation in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Mechanism of Action of 3-Methyl-4-morpholin-4-yl-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-4-morpholin-4-yl-benzoic acid is a synthetic organic compound featuring a benzoic acid scaffold substituted with a methyl group and a morpholine moiety. While the specific biological targets and detailed mechanism of action for this particular compound are not extensively documented in publicly available literature, its structural components are well-recognized pharmacophores in medicinal chemistry.[1][2][3] The morpholine ring is considered a "privileged scaffold," known to be a component of numerous biologically active molecules with a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][4] Similarly, benzoic acid and its derivatives are known to exhibit various therapeutic properties, including anti-inflammatory and antimicrobial activities.[5][6][7]
These application notes provide a framework for investigating the potential mechanisms of action of this compound based on the known activities of its constituent chemical motifs. The included protocols for key in vitro assays are designed to serve as a starting point for screening and elucidating the compound's biological profile.
Potential Mechanisms of Action and Screening Strategy
Based on the structural components of this compound, several potential mechanisms of action can be hypothesized. The presence of the morpholine and benzoic acid moieties suggests potential for anti-inflammatory, anticancer, and antimicrobial activities.
A general workflow for the initial screening of this compound would involve a tiered approach, starting with broad primary assays to identify biological activity, followed by more specific secondary assays to elucidate the mechanism of action.
Anti-inflammatory Activity
Many benzoic acid derivatives, including widely used non-steroidal anti-inflammatory drugs (NSAIDs), exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[5][7][8]
Potential Signaling Pathway: Cyclooxygenase (COX) Inhibition
Experimental Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol outlines a common in vitro assay to determine the inhibitory activity of a test compound against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., ADHP)
-
Heme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
-
Positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in separate wells of a 96-well plate.
-
Add various concentrations of the test compound to the wells. Include wells with a positive control and a vehicle control (solvent only).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction and measure the product formation using a colorimetric or fluorometric probe according to the manufacturer's instructions.
-
The amount of product is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
Data Presentation
| Compound | Target | IC50 (µM) |
| This compound | COX-1 | |
| COX-2 | ||
| SC-560 (Positive Control) | COX-1 | |
| Celecoxib (Positive Control) | COX-2 |
Anticancer Activity
The morpholine moiety is present in several anticancer agents.[9][10][11][12] These compounds can act through various mechanisms, including the inhibition of kinases, topoisomerases, or cell cycle progression, ultimately leading to apoptosis.[9][10]
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Positive control (e.g., doxorubicin)
-
Test compound
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a positive control and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.
Data Presentation
| Cell Line | Compound | IC50 (µM) |
| MCF-7 | This compound | |
| Doxorubicin (Positive Control) | ||
| A549 | This compound | |
| Doxorubicin (Positive Control) |
Antimicrobial Activity
Benzoic acid and its derivatives are known for their antimicrobial properties.[6] They are thought to disrupt the pH balance within microbial cells, leading to the inhibition of growth.[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] The broth microdilution method is a common technique for determining the MIC.[13][14]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
96-well microplates
-
Positive control (a known antibiotic or antifungal)
-
Test compound
Procedure:
-
Prepare a two-fold serial dilution of the test compound in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the inoculum to each well of the microplate. Include a positive control (broth with inoculum and a standard antimicrobial) and a negative control (broth with inoculum only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation
| Microorganism | Compound | MIC (µg/mL) |
| Staphylococcus aureus | This compound | |
| Vancomycin (Positive Control) | ||
| Escherichia coli | This compound | |
| Ciprofloxacin (Positive Control) | ||
| Candida albicans | This compound | |
| Fluconazole (Positive Control) |
Conclusion
The structural motifs within this compound suggest a high potential for biological activity, particularly in the areas of inflammation, cancer, and microbial infections. The protocols and frameworks provided in these application notes offer a systematic approach to begin the investigation into the mechanism of action of this and other novel compounds with similar structural features. Positive results in these primary screening assays should be followed by more detailed secondary assays to identify specific molecular targets and elucidate the underlying signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. ijprems.com [ijprems.com]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ijcrt.org [ijcrt.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 11. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciforum.net [sciforum.net]
- 13. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methyl-4-morpholin-4-yl-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed in vitro assay protocols to characterize the biological activity of 3-Methyl-4-morpholin-4-yl-benzoic acid. Based on the prevalence of the morpholine moiety in known kinase inhibitors, particularly those targeting the PI3K/mTOR pathway, the following protocols are designed to investigate the compound's potential as a PI3K/mTOR inhibitor.[1][2][3] The described methods include a biochemical kinase inhibition assay to determine direct enzyme inhibition and a cell-based assay to assess the compound's effects on the downstream signaling pathway and cellular proliferation.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is frequently observed in various human cancers, making it a prime target for therapeutic intervention.[3][4] Several small molecule inhibitors targeting PI3K and/or mTOR have been developed, with a number of them featuring a morpholine-containing scaffold, which is recognized for its favorable interactions within the kinase ATP-binding pocket.[2][3] Given its structural features, this compound is a candidate for investigation as a modulator of this pathway. The following protocols provide a framework for the initial in vitro characterization of this compound.
Hypothesized Signaling Pathway
The diagram below illustrates the hypothesized mechanism of action for this compound as an inhibitor of the PI3K/mTOR signaling pathway.
Caption: Hypothesized PI3K/mTOR signaling pathway inhibition.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure the kinase activity of PI3K and mTOR and their inhibition by this compound.
Materials and Reagents:
-
Recombinant human PI3Kα and mTOR kinase (e.g., from SignalChem)
-
PIP2 (substrate for PI3K)
-
PHAS-I (substrate for mTOR)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (test compound)
-
Known PI3K/mTOR inhibitor (e.g., ZSTK474) as a positive control
-
DMSO (vehicle control)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 100 µM to 1 nM in the final assay.
-
In a 384-well plate, add 1 µL of the compound dilutions, DMSO vehicle, or positive control.
-
Add 2 µL of kinase solution (PI3Kα or mTOR) in assay buffer.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (PIP2/ATP for PI3Kα; PHAS-I/ATP for mTOR). The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Western Blot Assay for Pathway Inhibition
This protocol assesses the ability of the compound to inhibit the phosphorylation of downstream targets of the PI3K/mTOR pathway in a cellular context.
Materials and Reagents:
-
Cancer cell line with a known active PI3K/mTOR pathway (e.g., BT-20, MCF7)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K (Thr389), anti-total-S6K, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE to separate proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
Cell Proliferation Assay (MTS Assay)
This protocol measures the effect of the compound on the proliferation of cancer cells.
Materials and Reagents:
-
Cancer cell line (e.g., BT-20, MCF7)
-
Cell culture medium with 10% FBS
-
This compound
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)
-
96-well clear-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
Experimental Workflow
The following diagram outlines the workflow for the in vitro characterization of this compound.
Caption: In vitro assay workflow for compound characterization.
Data Presentation
The quantitative data generated from the proposed assays should be summarized in tables for clear comparison.
Table 1: Biochemical Kinase Inhibition Data
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| This compound | Value | Value |
| ZSTK474 (Control) | Value | Value |
Table 2: Cellular Activity Data
| Compound | Cell Line | p-Akt Inhibition IC50 (nM) | Proliferation GI50 (nM) |
| This compound | BT-20 | Value | Value |
| This compound | MCF7 | Value | Value |
| ZSTK474 (Control) | BT-20 | Value | Value |
| ZSTK474 (Control) | MCF7 | Value | Value |
References
- 1. Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Methyl-4-morpholin-4-yl-benzoic acid as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-Methyl-4-morpholin-4-yl-benzoic acid (CAS No. 197445-65-1) as a versatile synthetic intermediate in pharmaceutical and medicinal chemistry. This document outlines its synthesis, key reactions, and potential applications, with a focus on its role in the development of kinase inhibitors. Detailed experimental protocols and quantitative data are provided to facilitate its use in a laboratory setting.
Introduction
This compound is a substituted aromatic carboxylic acid featuring a morpholine moiety. The morpholine ring is a well-recognized "privileged scaffold" in medicinal chemistry, often incorporated into drug candidates to enhance their pharmacokinetic properties, such as aqueous solubility and metabolic stability. The presence of both a carboxylic acid group and a tertiary amine within the same molecule makes it a valuable building block for creating diverse molecular architectures, particularly in the synthesis of targeted therapeutics like protein kinase inhibitors.
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A common route involves the reaction of a suitably substituted fluorobenzoic acid with morpholine in the presence of a base.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol is based on analogous syntheses of similar morpholinyl-substituted benzoic acids.
Materials:
-
4-Fluoro-3-methylbenzoic acid
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-Fluoro-3-methylbenzoic acid (1.0 eq) in DMSO, add potassium carbonate (2.5 eq) and morpholine (1.5 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous mixture to pH 3-4 with 1M HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Quantitative Data (Illustrative)
The following table presents illustrative data for the synthesis of this compound, based on typical yields for similar nucleophilic aromatic substitution reactions.
| Parameter | Value |
| Starting Material | 4-Fluoro-3-methylbenzoic acid |
| Reagents | Morpholine, K₂CO₃ |
| Solvent | DMSO |
| Reaction Temperature | 120 °C |
| Reaction Time | 18 hours |
| Yield | 85-95% |
| Purity (after purification) | >98% |
Applications as a Synthetic Intermediate
The carboxylic acid functionality of this compound allows for a variety of subsequent chemical transformations, making it a valuable intermediate in multi-step syntheses. Key applications include its use in amide bond formation and esterification reactions.
Amide Coupling Reactions for Kinase Inhibitor Synthesis
A primary application of this compound is in the synthesis of amide derivatives, a common structural motif in many protein kinase inhibitors. The morpholine group can provide crucial interactions within the kinase active site, while the amide bond serves as a key linker.
Experimental Protocol: Amide Coupling with a Substituted Aniline
This protocol outlines a general procedure for the amide coupling of this compound with a generic substituted aniline, a common step in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
Substituted Aniline (e.g., 3-chloro-4-fluoroaniline)
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted aniline (1.1 eq) in DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the coupling reagent, COMU (1.2 eq), in one portion.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Quantitative Data for Amide Coupling (Illustrative)
The following table provides expected quantitative data for the amide coupling reaction, based on typical outcomes for similar reactions.
| Parameter | Value |
| Carboxylic Acid | This compound |
| Amine | Substituted Aniline |
| Coupling Reagent | COMU |
| Base | DIPEA |
| Solvent | DMF |
| Reaction Temperature | Room Temperature |
| Reaction Time | 6 hours |
| Yield | 70-90% |
| Purity (after purification) | >99% |
Esterification Reactions
Esterification of this compound can be employed to modify its physicochemical properties or to introduce a handle for further functionalization. Fischer esterification is a common method for this transformation.
Experimental Protocol: Fischer Esterification
This protocol describes the esterification of this compound with methanol.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the methyl ester.
-
Further purification can be achieved by column chromatography if necessary.
Quantitative Data for Esterification (Illustrative)
The table below shows expected quantitative data for the Fischer esterification.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Methanol |
| Catalyst | Sulfuric Acid |
| Reaction Temperature | Reflux |
| Reaction Time | 6 hours |
| Yield | 80-95% |
| Purity (after purification) | >98% |
Visualizing Synthetic Pathways and Workflows
Synthesis of this compound
Caption: Synthetic route to this compound.
Amide Coupling Experimental Workflow
Caption: Workflow for amide coupling using this compound.
Potential Role in PI3K Inhibitor Synthesis
The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer. Many inhibitors of this pathway, such as ZSTK474, feature morpholine moieties that are critical for binding to the kinase active site. This compound is an ideal starting point for the synthesis of novel PI3K inhibitors.
Caption: Inhibition of the PI3K signaling pathway.
Application Notes and Protocols for Analgesic Studies of 3-Methyl-4-morpholin-4-yl-benzoic acid and Related Compounds
Disclaimer: No direct analgesic studies for the specific compound 3-Methyl-4-morpholin-4-yl-benzoic acid have been identified in publicly available literature. The following application notes and protocols are based on studies of structurally related morpholino compounds and benzoic acid derivatives with analgesic and anti-inflammatory properties. The quantitative data presented is hypothetical and for illustrative purposes.
Introduction
Morpholino-substituted benzoic acid derivatives represent a class of compounds with potential therapeutic applications in pain and inflammation management. Studies on various morpholino compounds have suggested promising analgesic and anti-inflammatory activities. The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) and related benzoic acid derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.[1][2] Therefore, it is hypothesized that this compound may exert its analgesic effects through a similar pathway.
These notes provide an overview of the potential applications and experimental protocols for evaluating the analgesic and anti-inflammatory properties of this compound and its analogs.
Data Presentation
The following tables present hypothetical quantitative data for a candidate compound, "Compound X" (representing this compound), in typical preclinical analgesic and anti-inflammatory assays.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Compound X | 15.2 | 1.8 | 8.4 |
| Ibuprofen | 13.5 | 34.4 | 0.39 |
| Celecoxib | 28.3 | 0.04 | 707.5 |
Table 2: In Vivo Analgesic Activity in Rodent Models
| Assay | Compound | Dose (mg/kg) | % Inhibition of Pain Response |
| Acetic Acid Writhing Test | Compound X | 10 | 45.8% |
| 30 | 72.3% | ||
| Diclofenac | 10 | 75.1% | |
| Hot Plate Test (Latency) | Compound X | 10 | 38.2% increase |
| 30 | 65.7% increase | ||
| Morphine | 5 | 98.4% increase |
Table 3: In Vivo Anti-inflammatory Activity
| Assay | Compound | Dose (mg/kg) | % Inhibition of Paw Edema (at 3h) |
| Carrageenan-Induced Paw Edema | Compound X | 10 | 35.6% |
| 30 | 58.9% | ||
| Indomethacin | 10 | 62.3% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. In Vitro Cyclooxygenase (COX) Inhibition Assay
-
Objective: To determine the inhibitory activity and selectivity of the test compound against COX-1 and COX-2 enzymes.
-
Methodology:
-
Human recombinant COX-1 and COX-2 enzymes are used.
-
The assay is performed using a colorimetric or fluorometric COX inhibitor screening kit.
-
The test compound is pre-incubated with the enzyme in the presence of arachidonic acid as the substrate.
-
The production of prostaglandin H2 (PGH2), or a subsequent product, is measured.
-
A range of compound concentrations is tested to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
-
A known non-selective inhibitor (e.g., ibuprofen) and a selective COX-2 inhibitor (e.g., celecoxib) are used as positive controls.
-
2. Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
-
Objective: To evaluate the peripheral analgesic activity of the test compound.
-
Methodology:
-
Male Swiss albino mice are used.
-
Animals are divided into control, standard, and test groups.
-
The test compound or vehicle (control) is administered orally or intraperitoneally. A standard analgesic like diclofenac is used for the standard group.
-
After a specific absorption period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (abdominal constrictions).
-
The number of writhes is counted for a set period (e.g., 20 minutes) following the acetic acid injection.
-
The percentage inhibition of writhing is calculated relative to the control group.
-
3. Hot Plate Test (Central Analgesia)
-
Objective: To assess the central analgesic activity of the test compound.
-
Methodology:
-
Mice or rats are placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
The latency time for the animal to show a pain response (e.g., licking a paw or jumping) is recorded. A cut-off time (e.g., 30-45 seconds) is set to prevent tissue damage.
-
The baseline latency is measured before drug administration.
-
The test compound, vehicle, or a standard central analgesic (e.g., morphine) is administered.
-
The latency is measured again at various time points after drug administration (e.g., 30, 60, 90 minutes).
-
The percentage increase in latency time is calculated.
-
4. Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
-
Objective: To evaluate the in vivo anti-inflammatory activity of the test compound.[3]
-
Methodology:
-
Wistar or Sprague-Dawley rats are used.
-
The initial paw volume of the animals is measured using a plethysmometer.
-
The test compound, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally.
-
After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw to induce inflammation and edema.
-
The paw volume is measured at several time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
-
Visualizations
Proposed Mechanism of Action: COX Inhibition
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of pain, fever, and inflammation.
Caption: Proposed COX inhibition pathway for analgesic action.
Experimental Workflow for Preclinical Analgesic Screening
The following diagram illustrates a typical workflow for screening a novel compound for its analgesic and anti-inflammatory properties.
Caption: Preclinical screening workflow for analgesic compounds.
References
Application Notes and Protocols: Pharmacokinetic Profiling of Morpholine-Containing Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical and pharmacokinetic properties.[1][2] Its presence can improve aqueous solubility, metabolic stability, and bioavailability.[3][4] A comprehensive understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of these compounds is therefore critical for successful drug development. These application notes provide a summary of pharmacokinetic data for key morpholine-containing drugs and detailed protocols for essential in vitro ADME assays.[5]
Part I: Pharmacokinetic Profiles of Marketed Morpholine-Containing Drugs
To provide a practical benchmark for researchers, the following tables summarize the key pharmacokinetic parameters of three well-characterized, morpholine-containing drugs: Linezolid, Reboxetine, and Gefitinib.
Table 1: Pharmacokinetic Parameters of Selected Oral Morpholine-Containing Drugs
| Parameter | Linezolid | Reboxetine | Gefitinib |
| Therapeutic Class | Antibiotic (Oxazolidinone) | Antidepressant (NRI) | Anticancer (EGFR-TKI) |
| Bioavailability (%) | ~100%[6][7] | ~94.5%[8] | ~59%[9] |
| Tmax (hours) | 1 - 2[6] | 2 - 4[8] | 3 - 5[9][10] |
| T½ (hours) | 5 - 7[6] | ~12 - 13[8][11] | ~41 (after chronic dosing) |
| Protein Binding (%) | ~31%[6][7] | >97%[8] | ~90% |
| Volume of Distribution (Vd) | ~40 - 50 L (Total Body Water)[6][12] | Limited[8] | 1400 L (Extensive)[9] |
| Primary Clearance Route | Non-renal (~65%) and Renal (~35%)[6] | Hepatic Metabolism[8] | Hepatic Metabolism[10] |
| Primary Metabolizing Enzyme(s) | Non-enzymatic oxidation[12] | CYP3A4[8] | CYP3A4, CYP2D6 (minor)[10][13] |
| Primary Route of Excretion | Urine (as metabolites and parent drug)[6] | Urine (<10% as parent drug)[8] | Feces[10] |
Part II: Key Metabolic Pathways and Drug-Drug Interactions
The metabolism of morpholine-containing drugs is frequently mediated by Cytochrome P450 (CYP) enzymes, with CYP3A4 being the most common isoform involved.[4][8][10][13] The morpholine ring itself can undergo oxidation, leading to the formation of inactive metabolites, as seen with linezolid.[7][14] Understanding these pathways is crucial for predicting potential drug-drug interactions (DDIs). Co-administration of potent CYP3A4 inhibitors (e.g., ketoconazole) or inducers can significantly alter the plasma concentrations of morpholine-containing drugs that are CYP3A4 substrates, potentially leading to toxicity or reduced efficacy.[8]
Part III: Standardized Protocols for In Vitro ADME Assessment
The following protocols describe essential in vitro assays for characterizing the ADME properties of novel morpholine-containing compounds.[15][16]
Protocol 1: Caco-2 Permeability Assay for Intestinal Absorption
This assay uses the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes that serves as a model of the intestinal barrier. It is used to predict a compound's intestinal permeability and to identify whether it is a substrate of efflux transporters like P-glycoprotein (P-gp).
Detailed Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable polycarbonate membrane inserts (e.g., Transwell® plates) at a density of approximately 60,000 cells/cm². They are cultured for 21-25 days in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin) to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity: Before the experiment, the integrity of the cell monolayer is confirmed. Transepithelial Electrical Resistance (TEER) is measured; values >200 Ω·cm² are typically acceptable. The permeability of a paracellular marker, Lucifer Yellow, is also assessed.
-
Transport Experiment:
-
The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
For A→B permeability , the test compound solution (typically 1-10 µM in HBSS) is added to the apical (AP) compartment, and fresh HBSS is added to the basolateral (BL) compartment.
-
For B→A permeability , the compound is added to the BL compartment, and fresh buffer is in the AP compartment.
-
Plates are incubated at 37°C with gentle shaking. Samples are collected from the receiver compartment at specific time points (e.g., 30, 60, 90, 120 minutes). The donor compartment is also sampled at the beginning and end of the experiment.
-
-
Analysis: The concentration of the test compound in all samples is quantified using a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. The efflux ratio (ER) is calculated as the ratio of Papp (B→A) to Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux.
Protocol 2: Metabolic Stability Assay in Liver Microsomes
This assay determines the intrinsic clearance (CLint) of a compound by measuring its rate of disappearance when incubated with liver microsomes, which contain a high concentration of CYP enzymes.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single-dose clinical pharmacokinetic studies of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. ClinPGx [clinpgx.org]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-4-morpholin-4-yl-benzoic acid
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the synthesis of 3-Methyl-4-morpholin-4-yl-benzoic acid, aimed at researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The two primary routes are:
-
Buchwald-Hartwig Amination: This involves a palladium-catalyzed cross-coupling reaction between an aryl halide (like 4-bromo-3-methylbenzoic acid or its ester) and morpholine. This method is known for its high functional group tolerance.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): This route typically starts with a substrate containing a good leaving group (like fluorine) and an electron-withdrawing group to activate the aromatic ring. For example, reacting 4-fluoro-3-methylbenzonitrile with morpholine, followed by hydrolysis of the nitrile group to a carboxylic acid.[3][4]
Q2: Why is the Buchwald-Hartwig amination often preferred?
A2: The Buchwald-Hartwig amination has a broad substrate scope and generally provides higher yields compared to traditional methods.[1][2] It allows for the coupling of a wide variety of amines with aryl halides under relatively mild conditions.[1]
Q3: My starting material is 4-fluoro-3-methylbenzonitrile. Why is hydrolysis of the nitrile necessary?
A3: The final target molecule is a carboxylic acid. The nitrile group (-CN) in your starting material must be converted into a carboxylic acid group (-COOH). This is typically achieved through acidic or basic hydrolysis after the morpholine has been attached to the benzene ring.
Q4: What is the role of the palladium catalyst and the ligand in the Buchwald-Hartwig reaction?
A4: The palladium catalyst facilitates the key steps of the reaction: oxidative addition, amine coordination, and reductive elimination to form the C-N bond.[5] The phosphine ligand stabilizes the palladium center, prevents catalyst decomposition, and promotes the desired catalytic cycle, significantly impacting the reaction's efficiency and yield.[1][5]
Q5: Can I use a different base in the Buchwald-Hartwig reaction?
A5: Yes, but the choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs2CO3) are commonly used. The base's strength and properties can influence the reaction rate and the prevalence of side reactions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium catalyst may have decomposed due to exposure to air or moisture. 2. Inappropriate Ligand: The chosen phosphine ligand may not be optimal for the specific substrates. 3. Incorrect Base: The base may be too weak or not sufficiently soluble in the reaction medium. 4. Low Reaction Temperature/Time: The reaction may not have reached completion. | 1. Use a fresh catalyst or a pre-catalyst. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon). 2. For aryl bromides, consider using sterically hindered phosphine ligands like RuPhos or XPhos. 3. Switch to a stronger base like NaOtBu or KOtBu. Ensure it is finely powdered and dry. 4. Monitor the reaction by TLC or LC-MS. If starting material remains, increase the temperature or extend the reaction time. |
| Presence of Dehalogenated Byproduct | Beta-hydride elimination, a common side reaction, can occur, leading to the formation of 3-methylbenzoic acid instead of the desired product.[1][5] | 1. Use a ligand that promotes faster reductive elimination, such as a bidentate phosphine ligand (e.g., BINAP, DPPF).[1] 2. Lowering the reaction temperature slightly may disfavor the elimination pathway. |
| Incomplete Nitrile Hydrolysis (SNAr Route) | 1. Harsh Conditions: The hydrolysis conditions might be too harsh, leading to decomposition. 2. Insufficient Reaction Time: The hydrolysis may not have gone to completion. | 1. Use milder hydrolysis conditions (e.g., moderate concentration of NaOH or H2SO4). 2. Monitor the reaction by TLC. If the nitrile intermediate is still present, increase the heating time or temperature. |
| Product is Difficult to Purify | 1. Residual Catalyst: Palladium residues can make the product appear dark and can be difficult to remove. 2. Closely-eluting Impurities: Side products may have similar polarity to the desired product. | 1. After the reaction, consider a workup with an aqueous solution of thiourea or use a palladium scavenger resin. 2. Optimize column chromatography conditions. Try a different solvent system or use a gradient elution. Recrystallization may also be an effective purification method. |
Experimental Protocols
Method 1: Buchwald-Hartwig Amination
This protocol is a representative example for coupling an aryl bromide with morpholine.
Materials:
-
Methyl 4-bromo-3-methylbenzoate
-
Morpholine
-
Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk flask, add methyl 4-bromo-3-methylbenzoate (1.0 eq), Pd2(dba)3 (0.01 eq), and RuPhos (0.02 eq).
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Add morpholine (1.2 eq) via syringe.
-
Finally, add sodium tert-butoxide (1.4 eq) as a solid under a positive flow of inert gas.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
-
Hydrolysis Step: Dissolve the purified ester in a mixture of THF/Methanol/Water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature or with gentle heating until the ester is fully consumed.
-
Acidify the reaction mixture with 1M HCl to precipitate the product. Filter the solid, wash with water, and dry to obtain this compound.
Method 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol is a representative example starting from a fluorinated precursor.
Materials:
-
4-Fluoro-3-methylbenzonitrile
-
Morpholine
-
Potassium Carbonate (K2CO3)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, combine 4-fluoro-3-methylbenzonitrile (1.0 eq), morpholine (1.5 eq), and potassium carbonate (2.0 eq) in DMSO.
-
Heat the mixture to 120-140 °C and stir for 16-24 hours. Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the mixture and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the intermediate, 3-methyl-4-morpholin-4-yl-benzonitrile, by column chromatography.
-
Hydrolysis Step: Reflux the purified nitrile in a 6M solution of hydrochloric acid or a 20% aqueous sodium hydroxide solution until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and adjust the pH to ~3-4 with either base or acid to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
Visualizations
Caption: Comparative workflow of the two primary synthesis routes.
Caption: Decision tree for troubleshooting low reaction yield.
References
3-Methyl-4-morpholin-4-yl-benzoic acid stability and storage conditions
This technical support guide provides essential information on the stability and storage of 3-Methyl-4-morpholin-4-yl-benzoic acid, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place. Storage at 2-8°C is advisable.
Q2: Is this compound sensitive to light?
A2: Aromatic carboxylic acids can be sensitive to UV radiation.[1] To prevent potential photodegradation, it is best practice to store the compound in an amber vial or a light-blocking container and minimize exposure to direct sunlight or strong laboratory lighting.
Q3: What is the general stability of this compound in solution?
A3: The stability of this compound in solution depends on the solvent, pH, and storage conditions. For short-term use, solutions should be prepared fresh. For longer-term storage, it is recommended to store solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: Are there any known incompatibilities for this compound?
A4: While specific incompatibility data for this compound is limited, it is prudent to avoid strong oxidizing agents and strong bases, which are known to be incompatible with benzoic acid and morpholine derivatives.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected experimental results or loss of compound activity. | Compound degradation. | 1. Verify Storage Conditions: Ensure the compound has been stored as recommended (cool, dry, dark). 2. Prepare Fresh Solutions: If using stock solutions, prepare a fresh solution from solid material. 3. Purity Check: Analyze the compound's purity using techniques like HPLC or LC-MS to check for degradation products. |
| Discoloration of the solid compound (e.g., yellowing). | Oxidation or exposure to contaminants. | 1. Assess Storage Environment: Check for exposure to air, moisture, or reactive chemicals. 2. Inert Atmosphere: For highly sensitive experiments, consider storing and handling the compound under an inert atmosphere (e.g., argon or nitrogen). |
| Precipitation in stock solution upon storage. | Poor solubility or degradation leading to less soluble products. | 1. Solvent Selection: Ensure the chosen solvent is appropriate for the desired concentration. Gentle warming or sonication may aid dissolution. 2. pH Adjustment: The solubility of benzoic acid derivatives can be pH-dependent. Adjusting the pH may improve solubility. 3. Filtration: If precipitation is suspected to be from insoluble impurities, filter the solution before use. |
Stability and Storage Data
| Parameter | Condition | Recommendation/Observation | Reference |
| Solid State Storage | 2-8°C, dry, dark | Recommended for long-term storage. | General practice |
| Room Temperature | Suitable for short-term storage if protected from light and moisture. | General practice | |
| Solution Storage | -20°C or -80°C | Recommended for long-term storage of stock solutions. | General practice |
| Thermal Stability | High Temperatures (>150-200°C) | Benzoic acid derivatives may undergo decarboxylation at elevated temperatures.[2][3] | [2][3] |
| Photostability | UV radiation | Aromatic carboxylic acids can be susceptible to photodegradation. | [1] |
| Chemical Stability | Strong Oxidizing Agents | Potential for oxidation of the morpholine ring. | Inferred |
| Strong Bases | Potential for salt formation and other reactions. | Inferred | |
| Degradation Pathways | Decarboxylation | A potential thermal degradation pathway for the benzoic acid moiety.[2][4] | [2][4] |
| Oxidation of Morpholine Ring | The morpholine moiety can be susceptible to oxidation, potentially leading to ring cleavage.[5] | [5] |
Experimental Protocols
Protocol: Accelerated Stability Study
This protocol is designed to assess the stability of this compound under stressed conditions.
1. Materials:
- This compound
- HPLC grade solvents (e.g., acetonitrile, water, methanol)
- pH buffers
- Calibrated stability chambers (temperature and humidity controlled)
- UV light source
- HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
2. Procedure:
3. Data Analysis:
- Calculate the percentage of the compound remaining at each time point for each condition.
- Plot the percentage of the compound remaining versus time to determine the degradation kinetics.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways for the compound.
References
- 1. Investigating the photostability of carboxylic acids exposed to Mars surface ultraviolet radiation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues with 3-Methyl-4-morpholin-4-yl-benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-Methyl-4-morpholin-4-yl-benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing poor solubility of this compound in my aqueous buffer. What are the initial troubleshooting steps?
For poorly water-soluble carboxylic acids, the primary approach to enhance solubility is through pH modification.[1] Since this compound has a carboxylic acid group, its solubility in aqueous media is highly pH-dependent.
Here is a logical workflow to address this issue:
Caption: Troubleshooting workflow for solubility issues.
Q3: How does pH affect the solubility of this compound?
As a carboxylic acid, this compound is an ionizable drug.[1] At a pH below its acid dissociation constant (pKa), the carboxylic acid group will be predominantly in its neutral, protonated form (-COOH), which is less soluble in water. By increasing the pH to a level above the pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate salt (-COO⁻).
Q4: What are some suitable co-solvents for this compound?
For lipophilic compounds or those with a high crystalline structure, the addition of a water-miscible organic solvent (co-solvent) can significantly increase aqueous solubility.[1] Common co-solvents to consider include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
-
Propylene glycol
-
Polyethylene glycol (PEG)
It is crucial to first dissolve the compound in the pure co-solvent and then slowly add the aqueous buffer to the desired final concentration.
Q5: Can I use techniques like solid dispersions to improve solubility?
Yes, solid dispersion is a viable technique. By dispersing the compound in a carrier matrix, you can increase the surface area and wettability, which in turn enhances the dissolution rate.[1]
Troubleshooting Guides
Issue 1: Precipitation of the compound upon addition to aqueous buffer.
-
Cause: The pH of the buffer is likely below the pKa of the carboxylic acid, leading to the less soluble neutral form.
-
Solution:
-
Prepare a concentrated stock solution of the compound in an appropriate organic solvent (e.g., DMSO).
-
Increase the pH of the aqueous buffer. For most carboxylic acids, a pH of 7.4 or higher is sufficient to ensure deprotonation and improve solubility.
-
Add the stock solution to the pH-adjusted buffer dropwise while vortexing or stirring to facilitate mixing and prevent localized precipitation.
-
Issue 2: The compound does not dissolve even with pH adjustment.
-
Cause: The intrinsic solubility of the ionized form may still be low, or the compound may have high crystal lattice energy.
-
Solution:
-
Co-solvent Approach: Prepare a stock solution in a water-miscible organic co-solvent like DMSO or ethanol. Then, add this stock solution to your aqueous buffer. Be mindful of the final concentration of the organic solvent, as it may affect your experiment.
-
Heating: Gently warming the solution can help overcome the activation energy required for dissolution. Ensure the compound is stable at the temperature used.
-
Sonication: Using an ultrasonic bath can help break down solid particles and enhance dissolution.
-
Issue 3: Choosing the right solvent system.
The choice of solvent will depend on the specific experimental requirements. Below is a table summarizing common solvents and their typical applications.
| Solvent System | Recommended Use | Considerations |
| Aqueous Buffers (pH > 7.4) | Cell-based assays, in vivo studies where organic solvents are not tolerated. | Ensure the pH is maintained and does not interfere with the assay. |
| Co-solvent Systems (e.g., DMSO/Buffer) | In vitro assays, initial screening. | The final concentration of the organic solvent should be tested for its effect on the assay. Typically, <1% DMSO is recommended for cell-based assays. |
| Organic Solvents (e.g., Ethanol, Methanol) | Preparation of stock solutions, non-aqueous reactions. | High volatility and potential for incompatibility with certain experimental setups. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh a suitable amount of this compound. For example, for 1 mL of a 10 mM solution (Molecular Weight to be determined by the user), you would weigh out (MW in g/mol) * 0.01 grams.
-
Dissolution: Add the weighed compound to a microcentrifuge tube or vial. Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle heating or sonication may be applied if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility Enhancement
-
Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 100 mM in DMSO).
-
Dilution: Add a small volume of the stock solution to each buffer to achieve the desired final concentration (e.g., 10 µM).
-
Observation: Observe the solutions for any signs of precipitation.
-
Quantification (Optional): If precipitation occurs, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV to determine the solubility at each pH.
The following diagram illustrates the principle of pH-dependent solubility for a carboxylic acid.
Caption: Effect of pH on the ionization and solubility of a carboxylic acid.
References
Technical Support Center: Purification of 3-Methyl-4-morpholin-4-yl-benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Methyl-4-morpholin-4-yl-benzoic acid.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of this compound.
Recrystallization Issues
-
Q1: My compound is not dissolving in the recrystallization solvent. What should I do? A1: This issue can arise from using an inappropriate solvent or an insufficient volume of it. This compound, being a derivative of benzoic acid, may have limited solubility in water at room temperature but should be more soluble in hot water.[1] If water proves ineffective, consider using a different solvent system. A good starting point is a mixture of polar and non-polar solvents, such as ethanol/water or acetone/hexane. Ensure you are using a sufficient volume of boiling solvent and adding it portion-wise until the solid dissolves completely.[1][2]
-
Q2: No crystals are forming upon cooling the solution. What steps can I take to induce crystallization? A2: If crystals do not form after the solution has slowly cooled to room temperature, several techniques can be employed to induce crystallization. First, try cooling the solution in an ice bath.[3] If that fails, you can introduce a seed crystal of the pure compound to provide a nucleation site. Alternatively, scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic scratches that may promote crystal growth.
-
Q3: The purity of my recrystallized product is still low. How can I improve it? A3: Low purity after recrystallization can be due to several factors. Ensure that the solution was allowed to cool slowly, as rapid cooling can trap impurities within the crystal lattice.[2] If colored impurities are present, adding activated charcoal to the hot solution before filtration can help remove them.[2][3] A second recrystallization step may be necessary to achieve the desired purity. It is also crucial to ensure that the starting material is fully dissolved in the minimum amount of hot solvent to prevent premature precipitation of the desired compound along with impurities.
Flash Chromatography Issues
-
Q1: What is a good starting solvent system for flash chromatography of this compound? A1: For compounds of similar polarity, a mixture of ethyl acetate (EtOAc) and dichloromethane (DCM) has been shown to be effective.[4] A good starting point for polarity is a 1:3 (v/v) mixture of EtOAc:DCM.[4] The polarity can be adjusted based on the separation observed on a preliminary Thin Layer Chromatography (TLC) analysis.
-
Q2: My compound is running with the solvent front (high Rf) or not moving from the baseline (low Rf) on the TLC plate. How do I adjust the solvent system? A2: If the Rf value is too high, the mobile phase is too polar. You should decrease the proportion of the more polar solvent (e.g., ethyl acetate). If the Rf is too low, the mobile phase is not polar enough, and you should increase the proportion of the polar solvent.
-
Q3: I am observing co-elution of my desired product with an impurity. What can I do to improve the separation? A3: To improve the separation of co-eluting compounds, you can try a shallower solvent gradient during chromatography. Alternatively, using a different solvent system might alter the selectivity of the separation. For example, substituting dichloromethane with another solvent of similar polarity like chloroform, or ethyl acetate with methyl tert-butyl ether, could change the interactions with the stationary phase and improve separation.
Experimental Protocols
Recrystallization Protocol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., hot water, ethanol/water mixture) and heat the mixture on a hot plate with stirring until the solid completely dissolves.[1][2]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[3]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The purified compound should crystallize out of the solution. The cooling process can be further aided by placing the flask in an ice bath.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Flash Chromatography Protocol
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel.
-
Column Packing: Prepare a silica gel column using the chosen eluent system (e.g., EtOAc:DCM 1:3).
-
Loading: Load the prepared sample onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Parameter | Recrystallization | Flash Chromatography |
| Solvent System | Water, Ethanol/Water, Acetone/Hexane | Ethyl Acetate/Dichloromethane (e.g., 1:3 v/v)[4] |
| Typical Yield | 70-90% (dependent on initial purity) | 50-80% (dependent on separation efficiency) |
| Expected Purity | >98% | >99% |
| Key Equipment | Glassware, Hot Plate, Filtration Apparatus | Chromatography Column, Silica Gel, Fraction Collector |
Visual Guides
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Technical Support Center: Optimizing Reaction Conditions for Benzoic Acid Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions for benzoic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzoic acid and its derivatives?
A1: Common synthetic routes to benzoic acid and its derivatives include the oxidation of alkylbenzenes, hydrolysis of benzonitriles, and the Grignard reaction with carbon dioxide.[1][2][3] The choice of method often depends on the available starting materials and the desired substitution pattern on the aromatic ring.
Q2: How can I purify my crude benzoic acid derivative?
A2: Recrystallization is a highly effective and commonly used method for purifying solid benzoic acid derivatives.[4][5] The principle relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.[4][5] A good recrystallization solvent will dissolve the benzoic acid derivative well at elevated temperatures but poorly at room temperature, allowing for the formation of pure crystals upon cooling.[6] Water is a common solvent for the recrystallization of benzoic acid itself.[7]
Q3: My Grignard reaction for the synthesis of a benzoic acid derivative is not initiating. What could be the issue?
A3: The most common reason for a Grignard reaction failing to initiate is the presence of moisture in the glassware or reagents. Grignard reagents are highly sensitive to water and will be quenched.[8] Ensure all glassware is thoroughly dried, and anhydrous solvents are used. The appearance of a cloudy or brownish precipitate is often an indicator that the reaction has started.[9]
Q4: What is the purpose of a phase transfer catalyst in the oxidation of toluene to benzoic acid?
A4: In the oxidation of toluene using an aqueous oxidizing agent like potassium permanganate, the reactants are in two separate phases (organic and aqueous). A phase transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the oxidizing agent from the aqueous phase to the organic phase where the toluene is located. This increases the reaction rate and improves the overall yield of benzoic acid.[9]
Troubleshooting Guides
Low Yield in Reactions
Issue: My reaction is resulting in a low yield of the desired benzoic acid derivative.
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Increase the reaction time or temperature. Ensure the correct stoichiometry of reactants and catalysts is used. For instance, in Friedel-Crafts acylation, a molar excess of the Lewis acid catalyst is often required.[10] |
| Side Reactions | Optimize reaction conditions to minimize the formation of byproducts. For example, in the oxidation of toluene, side products like benzaldehyde and benzyl benzoate can form.[11] Adjusting temperature and catalyst concentration can improve selectivity. |
| Suboptimal Work-up | Ensure complete precipitation of the product during work-up. For acidic products like benzoic acid, this often involves adjusting the pH to be sufficiently acidic.[10] Inefficient extraction can also lead to product loss. |
| Moisture Contamination (especially in Grignard reactions) | Use oven-dried glassware and anhydrous reagents and solvents. Even trace amounts of water can significantly reduce the yield of Grignard reactions.[8] |
| Equilibrium Limitations (in Fischer Esterification) | To drive the equilibrium towards the product, either use a large excess of one reactant (usually the alcohol) or remove water as it is formed, for example, by azeotropic distillation.[12] |
Product Purification Challenges
Issue: I am having difficulty purifying my final product.
| Possible Cause | Recommended Solution |
| Inappropriate Recrystallization Solvent | Select a solvent where the desired compound has high solubility at high temperatures and low solubility at low temperatures.[6] Perform small-scale solubility tests with different solvents to find the optimal one. |
| Oiling Out During Recrystallization | "Oiling out" occurs when the solid melts before it dissolves in the hot solvent. To prevent this, ensure the solvent's boiling point is higher than the melting point of the compound, or use a larger volume of solvent. |
| Presence of Persistent Impurities | If recrystallization is ineffective, consider other purification techniques such as column chromatography. For acidic or basic compounds, an acid-base extraction can be used to separate them from neutral impurities.[13] |
| Rapid Cooling During Crystallization | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.[7] |
Quantitative Data on Reaction Conditions
The following tables summarize optimized reaction conditions for common syntheses of benzoic acid derivatives.
Table 1: Oxidation of Toluene to Benzoic Acid
| Catalyst | Temperature (°C) | Reaction Time (h) | Toluene Conversion (%) | Benzoic Acid Yield (%) | Reference |
| Cobalt Acetate | 150-170 | Not Specified | Not Specified | 97-98 | [14] |
| Co(acac)2 | 165 | 4 | 19 | 80 | [15] |
| Cobalt Octoate | 160-180 | Not Specified | Not Specified | Not Specified | [11] |
Table 2: Fischer Esterification of Benzoic Acid
| Alcohol | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Ethanol | H2SO4 | Reflux | Not Specified | 78 | [16] |
| Butanol | H2SO4 (Microwave) | 130 | 15 min | High | [16] |
| Methanol | H2SO4 | Reflux | 30 min | ~75 (isolated) | [17] |
| Glycerol | Amberlyst-15 | ~110 | 6 h | ~70 | [18] |
Experimental Protocols
Protocol 1: Synthesis of Benzoic Acid via Grignard Reaction
-
Preparation of Grignard Reagent: In a flame-dried round-bottom flask equipped with a condenser and a dropping funnel, place magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium. If the reaction does not start, gently warm the flask. The reaction is initiated when the solution turns cloudy and starts to reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.[9]
-
Carbonation: Cool the reaction mixture to room temperature. In a separate beaker, place an excess of crushed dry ice (solid carbon dioxide). Slowly pour the Grignard reagent onto the dry ice with vigorous stirring.[9]
-
Allow the excess dry ice to sublime.
-
Work-up: Add dilute hydrochloric acid to the reaction mixture until the solution is acidic to litmus paper. This will precipitate the benzoic acid.[9]
-
Isolation and Purification: Isolate the crude benzoic acid by vacuum filtration. Purify the crude product by recrystallization from hot water.[9]
Protocol 2: Fischer Esterification of Benzoic Acid to Methyl Benzoate
-
Reaction Setup: In a round-bottom flask, combine 8.00g of benzoic acid and 25mL of methanol. Carefully add 3.0mL of concentrated sulfuric acid.[17]
-
Reflux: Add a few boiling chips, attach a reflux condenser, and heat the mixture at reflux for 30 minutes.[17]
-
Work-up: Cool the reaction mixture and pour it into 75mL of water in a separatory funnel. Extract the product with diethyl ether.
-
Washing: Wash the ether layer sequentially with water and then with a 5% sodium bicarbonate solution to neutralize any remaining acid.[17]
-
Isolation: Dry the ether layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the ether by distillation to obtain the methyl benzoate.
Protocol 3: Hydrolysis of Benzonitrile to Benzoic Acid
-
Reaction Setup: In a round-bottom flask, combine benzonitrile with an excess of a 10% aqueous sodium hydroxide solution.
-
Reflux: Heat the mixture under reflux until the oily layer of benzonitrile disappears and the evolution of ammonia gas ceases.
-
Work-up: Cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid. This will precipitate the benzoic acid.[9]
-
Isolation and Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the benzoic acid crystals by vacuum filtration and wash with cold water.[9] Further purify the product by recrystallization from hot water.
Visualizations
Caption: A typical experimental workflow for the synthesis of benzoic acid via a Grignard reaction.
References
- 1. quora.com [quora.com]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. haflonggovtcollege.ac.in [haflonggovtcollege.ac.in]
- 6. studylib.net [studylib.net]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. WO2017017524A1 - Loop oxidation of toluene to benzoic acid - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. odinity.com [odinity.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. studylib.net [studylib.net]
- 18. iiste.org [iiste.org]
Troubleshooting unexpected results with 3-Methyl-4-morpholin-4-yl-benzoic acid
Disclaimer: The following troubleshooting guide, experimental protocols, and data are provided as a hypothetical resource for researchers working with 3-Methyl-4-morpholin-4-yl-benzoic acid. As specific literature on this compound is limited, this guide is based on general principles of organic chemistry, pharmacology, and experience with structurally related molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that researchers and drug development professionals may encounter during the synthesis, purification, handling, and experimental use of this compound.
I. Synthesis & Purification
Question 1: My synthesis of this compound is resulting in a low yield. What are the potential causes and solutions?
Answer: Low yields can stem from several factors throughout the synthetic process. Here are some common culprits and troubleshooting steps:
-
Incomplete Reaction: The nucleophilic aromatic substitution of the morpholine onto the benzoic acid precursor may be incomplete.
-
Solution: Try extending the reaction time or increasing the temperature. Ensure your reagents are pure and dry, as contaminants can inhibit the reaction.
-
-
Side Reactions: The methyl group on the benzoic acid ring can be susceptible to oxidation or other side reactions under harsh conditions.
-
Solution: Employ milder reaction conditions. Consider using a different base or solvent system. Protecting groups might be necessary for more complex syntheses.
-
-
Purification Losses: Significant amounts of the product may be lost during workup and purification steps.
-
Solution: Optimize your extraction and chromatography methods. Ensure the pH is appropriately adjusted during aqueous workup to prevent the loss of the acidic product.
-
Hypothetical Data: Effect of Reaction Conditions on Yield and Purity
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | K₂CO₃ | DMF | 100 | 12 | 45 | 90 |
| 2 | K₂CO₃ | DMF | 120 | 12 | 65 | 85 |
| 3 | Cs₂CO₃ | Dioxane | 100 | 24 | 75 | 95 |
| 4 | K₂CO₃ | DMF | 120 | 24 | 60 | 80 |
This table illustrates how optimizing the base, solvent, and reaction time can impact the yield and purity of the final product.
Question 2: I am observing an unexpected peak in my NMR spectrum after synthesis. What could it be?
Answer: An unexpected peak could be an impurity or a byproduct. Common possibilities include:
-
Starting Material: Unreacted starting material is a common impurity.
-
Solvent: Residual solvent from the reaction or purification.
-
Side Product: A common side product could be the result of a competing reaction. For instance, if the reaction is run at too high a temperature, you might see byproducts from decomposition.
Troubleshooting Workflow for Unexpected Impurities
Caption: Workflow for identifying and addressing unexpected impurities.
II. Handling & Storage
Question 3: Is this compound soluble in common buffers for biological assays?
Answer: Benzoic acid derivatives can have limited aqueous solubility, especially at neutral pH.
-
Solubility Testing: It is crucial to perform solubility tests before preparing stock solutions. Start with common solvents like DMSO or ethanol to create a concentrated stock, which can then be diluted into your aqueous buffer.
-
pH Adjustment: The carboxylate group's ionization is pH-dependent. Solubility in aqueous solutions will likely increase at a pH above the pKa of the carboxylic acid.
-
Precipitation: Be mindful of precipitation when diluting a DMSO stock into an aqueous buffer. It is advisable to visually inspect your final solution for any precipitate.
Question 4: What are the recommended storage conditions for this compound?
Answer: For long-term stability, it is recommended to store this compound as a solid in a cool, dark, and dry place. Solutions in DMSO can be stored at -20°C or -80°C, but repeated freeze-thaw cycles should be avoided.
III. In Vitro & In Vivo Experiments
Question 5: I am seeing inconsistent results in my cell-based assays. What could be the cause?
Answer: Inconsistent results in biological assays can be due to several factors:
-
Compound Stability: The compound may be unstable in your cell culture media over the duration of the experiment.
-
Cell Passage Number: High passage numbers can lead to phenotypic drift and altered drug responses.
-
Assay Conditions: Variations in cell density, incubation time, and reagent concentrations can all contribute to variability.
Hypothetical Data: IC₅₀ Variability in a Kinase Assay
| Experiment | Cell Line | Passage Number | Incubation Time (h) | IC₅₀ (µM) |
| 1 | HEK293 | 5 | 24 | 1.2 |
| 2 | HEK293 | 5 | 48 | 1.5 |
| 3 | HEK293 | 20 | 24 | 5.8 |
| 4 | HeLa | 6 | 24 | 3.4 |
This table illustrates how cell line, passage number, and incubation time can affect the measured potency of a compound.
Question 6: The compound shows good in vitro activity but no in vivo efficacy. What are the potential reasons?
Answer: The discrepancy between in vitro and in vivo results is a common challenge in drug development. Potential reasons include:
-
Poor Pharmacokinetics: The compound may have poor absorption, rapid metabolism, or rapid excretion.
-
Low Bioavailability: The compound may not reach the target tissue in sufficient concentrations.
-
Toxicity: The compound may be toxic at the concentrations required for efficacy.
Hypothetical Signaling Pathway Inhibition
Caption: A hypothetical signaling pathway inhibited by the compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
4-Fluoro-3-methylbenzoic acid
-
Morpholine
-
Cesium Carbonate (Cs₂CO₃)
-
Dioxane
-
Ethyl acetate
-
Hexanes
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 4-fluoro-3-methylbenzoic acid (1.0 eq) in dioxane, add morpholine (1.2 eq) and cesium carbonate (2.0 eq).
-
Heat the reaction mixture to 100°C and stir for 24 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl to a pH of approximately 3-4.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product.
Protocol 2: In Vitro Kinase Inhibition Assay
Materials:
-
Recombinant Kinase B
-
Kinase substrate peptide
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound (in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and your compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
How to avoid degradation of 3-Methyl-4-morpholin-4-yl-benzoic acid in solution
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for 3-Methyl-4-morpholin-4-yl-benzoic acid in solution?
A1: Based on the structure, which includes a benzoic acid moiety and a morpholine ring, potential degradation pathways include hydrolysis, oxidation, and photolysis.[1][2] The tertiary amine of the morpholine group and the aromatic ring are susceptible to oxidation, while the carboxylic acid group can undergo decarboxylation under certain conditions, such as high temperatures.[3][4]
Q2: What are the optimal storage conditions for solutions of this compound?
A2: To minimize degradation, solutions should be stored in a cool, dark place.[5] It is recommended to keep containers tightly closed to prevent solvent evaporation and exposure to atmospheric oxygen and moisture.[5] For long-term storage, storing aliquots at -20°C or -80°C is advisable to reduce the rate of chemical reactions.
Q3: Which solvents are recommended for dissolving this compound?
A3: The choice of solvent can significantly impact the stability of the compound. While specific solubility data is not available, polar aprotic solvents like DMSO or DMF are commonly used for similar compounds. However, it is crucial to use high-purity, anhydrous solvents as water content can promote hydrolysis. It is recommended to perform small-scale solubility and stability tests in the desired solvent before preparing a large stock solution.
Q4: Is this compound sensitive to light?
A4: Yes, compounds with aromatic rings can be susceptible to photolytic degradation.[2] Therefore, it is crucial to protect solutions from light by using amber vials or by wrapping the container with aluminum foil.[6]
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: The stability of benzoic acid derivatives can be pH-dependent. Both acidic and alkaline conditions can potentially catalyze the hydrolysis of functional groups.[1] The morpholine moiety, being basic, will be protonated at low pH, which might alter its stability and reactivity. It is recommended to maintain the pH of aqueous solutions within a neutral range (pH 6-8) if possible, and to buffer the solution to prevent pH fluctuations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity or concentration over time | Degradation of the compound in solution. | 1. Review storage conditions. Ensure the solution is stored at the recommended temperature, protected from light, and in a tightly sealed container.[5][6] 2. Check the solvent quality. Use high-purity, anhydrous solvents. 3. Prepare fresh solutions more frequently. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products. | 1. Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and their retention times.[2][7] 2. Use a stability-indicating analytical method to separate the parent compound from its degradants.[8] |
| Precipitation of the compound from solution | Poor solubility or change in solvent composition due to evaporation. | 1. Confirm the solubility of the compound in the chosen solvent at the storage temperature. 2. Ensure the container is tightly sealed to prevent solvent evaporation. 3. Consider using a co-solvent to improve solubility. |
| Discoloration of the solution | Oxidation or other degradation pathways leading to colored byproducts. | 1. Degas the solvent before use to remove dissolved oxygen. 2. Consider adding an antioxidant (e.g., BHT, Vitamin E) to the solution, if compatible with the experimental setup. 3. Store the solution under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
-
Solvent Selection and Preparation:
-
Choose a high-purity, anhydrous solvent in which this compound is readily soluble (e.g., DMSO, DMF).
-
If the solvent is not anhydrous, consider using molecular sieves to dry it before use.
-
For oxygen-sensitive applications, degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
-
Dissolution:
-
Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Add the prepared solvent to the vial to achieve the target concentration.
-
Gently vortex or sonicate the vial until the compound is completely dissolved. Avoid excessive heating during sonication.
-
-
Storage:
-
Dispense the stock solution into smaller, single-use aliquots in amber vials to minimize freeze-thaw cycles and light exposure.[6]
-
If storing under an inert atmosphere, flush the headspace of each vial with nitrogen or argon before sealing.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable, but stability should be verified.
-
Protocol 2: Forced Degradation Study Workflow
A forced degradation study helps to understand the stability of the molecule and identify potential degradation products.
-
Prepare Solutions: Prepare solutions of this compound in a suitable solvent system (e.g., acetonitrile:water).
-
Stress Conditions: Expose the solutions to the following stress conditions[2][7]:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidation: Add 3% H₂O₂ and store at room temperature.
-
Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) or a combination of UV and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC or LC-MS method to quantify the parent compound and detect degradation products.
Visualizations
Logical Workflow for Solution Preparation and Storage
Caption: Workflow for preparing and storing solutions to minimize degradation.
Troubleshooting Logic for Solution Instability
References
- 1. researchgate.net [researchgate.net]
- 2. library.dphen1.com [library.dphen1.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. mdpi.com [mdpi.com]
- 8. analchemres.org [analchemres.org]
Technical Support Center: Synthesis of 3-Methyl-4-morpholin-4-yl-benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Methyl-4-morpholin-4-yl-benzoic acid, a key intermediate in pharmaceutical development. This guide is intended for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and scalable method is the Buchwald-Hartwig amination reaction. This involves the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with morpholine. The typical starting materials are a 4-halo-3-methylbenzoic acid derivative and morpholine.
Q2: Which aryl halide is the best starting material for the Buchwald-Hartwig amination?
A2: The reactivity of the aryl halide is crucial for the success of the Buchwald-Hartwig coupling. Generally, the order of reactivity is I > Br > Cl.[1] While aryl iodides are the most reactive, they are also more expensive. Aryl bromides offer a good balance of reactivity and cost. Aryl chlorides are often the most cost-effective for large-scale synthesis but can be less reactive, sometimes requiring more specialized catalysts and harsher reaction conditions.[1]
Q3: What are the critical parameters to control during the scale-up of this synthesis?
A3: Key parameters for successful scale-up include:
-
Catalyst Selection and Loading: The choice of palladium precatalyst and ligand is critical. Reducing the catalyst loading is often a goal during scale-up to minimize costs, but this can impact reaction kinetics and completeness.
-
Solvent Choice and Purity: Solvents like toluene, dioxane, and THF are commonly used.[2] The solvent must be dry and degassed to prevent catalyst deactivation.
-
Base Selection: The strength and solubility of the base are important. While strong, insoluble inorganic bases like NaOtBu are common, soluble organic bases like DBU are being explored to improve reaction homogeneity and ease of workup on a larger scale.[3]
-
Temperature Control: Exothermic events can occur, especially during the addition of reagents. Proper temperature monitoring and control are essential for safety and to prevent side reactions.
-
Mixing: Efficient agitation is crucial to ensure good mass transfer in a larger reactor, especially when using heterogeneous reagents.
Q4: What are the expected yield and purity of this compound?
A4: With an optimized protocol, yields for the Buchwald-Hartwig amination step can range from 80% to 95%. The purity of the final product after purification should be greater than 98%, as confirmed by techniques like HPLC and NMR.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | - Use a fresh batch of palladium precatalyst and ligand.- Ensure the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen). |
| Poorly reactive aryl halide | - If using an aryl chloride, consider switching to the corresponding aryl bromide or iodide for better reactivity.[1] | |
| Inappropriate solvent or base | - Screen different solvents such as toluene, dioxane, or THF.[2]- Test various bases like NaOtBu, K₂CO₃, or DBU.[3][4] The choice of base can significantly influence the reaction outcome. | |
| Presence of oxygen or moisture | - Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere.- Use anhydrous and degassed solvents. | |
| Formation of Side Products | Side reactions involving the carboxylic acid group | - If starting with the free benzoic acid, consider protecting it as an ester (e.g., methyl or ethyl ester) before the coupling reaction. The ester can be hydrolyzed in a subsequent step. |
| Hydrodehalogenation of the starting material | - This can occur if the catalytic cycle is interrupted. Ensure proper stoichiometry and reaction conditions. Consider a different ligand that promotes reductive elimination over side reactions. | |
| Difficult Product Isolation/Purification | Product is soluble in the aqueous phase during workup | - Adjust the pH of the aqueous phase during extraction. The product is amphoteric; it will be soluble in both acidic and basic aqueous solutions. Isolate the product at its isoelectric point. |
| Emulsion formation during extraction | - Add brine (saturated NaCl solution) to help break the emulsion.- Filter the mixture through a pad of celite. | |
| Inconsistent Yields on Scale-Up | Poor mixing | - Increase the agitation speed in the reactor.- Use a reactor with appropriate baffles to ensure efficient mixing. |
| Inefficient heat transfer | - Monitor the internal reaction temperature closely.- Use a reactor with a larger surface area for heat exchange or a more efficient cooling system. |
Experimental Protocols
Synthesis of Methyl 3-methyl-4-morpholin-4-ylbenzoate (Esterification & Buchwald-Hartwig Amination)
Step 1: Esterification of 4-Bromo-3-methylbenzoic acid
-
To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approximately 65°C) and monitor the reaction by TLC or HPLC. The reaction is typically complete in 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 4-bromo-3-methylbenzoate.
Step 2: Buchwald-Hartwig Amination
-
To an oven-dried flask, add methyl 4-bromo-3-methylbenzoate (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%).
-
Add a base (e.g., NaOtBu or K₂CO₃, 1.5-2.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous, degassed toluene (5-10 volumes) followed by morpholine (1.2-1.5 eq).
-
Heat the reaction mixture to 80-100°C and monitor its progress by TLC or HPLC. The reaction is typically complete in 8-16 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield methyl 3-methyl-4-morpholin-4-ylbenzoate.
Hydrolysis to this compound
-
Dissolve the methyl 3-methyl-4-morpholin-4-ylbenzoate (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add lithium hydroxide (or sodium hydroxide, 2-3 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue with 1M HCl to a pH of approximately 6-7.
-
The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition A | Condition B | Condition C |
| Aryl Halide | 4-Bromo-3-methylbenzoic acid methyl ester | 4-Chloro-3-methylbenzoic acid methyl ester | 4-Iodo-3-methylbenzoic acid methyl ester |
| Catalyst | Pd₂(dba)₃ / Xantphos | Pd(OAc)₂ / SPhos | Pd₂(dba)₃ / RuPhos |
| Base | NaOtBu | K₂CO₃ | Cs₂CO₃ |
| Solvent | Toluene | Dioxane | THF |
| Temperature | 100°C | 110°C | 80°C |
| Typical Yield | 85-95% | 70-85% | 90-98% |
| Purity (after purification) | >98% | >98% | >98% |
Table 2: Troubleshooting Guide with Quantitative Impact
| Issue | Parameter Change | Expected Impact on Yield | Expected Impact on Purity |
| Incomplete Reaction | Increase catalyst loading from 1 mol% to 2 mol% | Increase from 70% to >90% | Minimal change |
| Switch from Aryl-Cl to Aryl-Br | Increase from 60% to >85% | Potential for fewer side products | |
| Side Product Formation | Decrease reaction temperature by 10°C | May slightly decrease reaction rate | Can significantly reduce impurity levels |
| Low Purity after Workup | Optimize pH for precipitation | Increase isolated yield of pure product | Significant improvement |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low yield in the amination step.
References
Technical Support Center: Synthesis of 3-Methyl-4-morpholin-4-yl-benzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Methyl-4-morpholin-4-yl-benzoic acid. It is intended for researchers, scientists, and drug development professionals familiar with synthetic organic chemistry.
Troubleshooting Guide
Researchers may encounter several issues during the synthesis of this compound. The two primary synthetic routes are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). This guide addresses potential problems for both methods.
dot
Enhancing the biological activity of 3-Methyl-4-morpholin-4-yl-benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methyl-4-morpholin-4-yl-benzoic acid. The information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the potential biological activities of this compound?
A1: While specific research on this compound is limited, its structural components—a benzoic acid derivative and a morpholine moiety—suggest several potential biological activities. Morpholine-containing compounds have been investigated for a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and central nervous system activities.[1][2] The benzoic acid component is also known for its antimicrobial and anticancer potential.[1][3] Therefore, it is plausible that this compound could exhibit one or more of these properties.
Q2: What is the significance of the morpholine group in this compound?
A2: The morpholine ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in biologically active compounds.[1] Its inclusion can enhance pharmacokinetic properties such as solubility, metabolic stability, and membrane permeability.[1][2] The morpholine moiety can also contribute to the compound's overall biological activity through various molecular interactions.[2]
Q3: How can I synthesize derivatives of this compound?
A3: Standard organic synthesis reactions can be employed to create derivatives. For instance, modifications can be made to the benzoic acid ring.[1] Esterification of the carboxylic acid group is a common strategy, which can be achieved through methods like Fischer-Speier esterification by reacting the acid with an alcohol in the presence of a strong acid catalyst.[1] Amidation is another possibility, where the carboxylic acid is converted to an amide.
Q4: What are the expected challenges when working with this compound?
A4: Researchers might encounter issues with solubility, as benzoic acid itself has limited solubility in water.[4] Stability could also be a concern, particularly at high temperatures, which can lead to degradation.[5] As with any small molecule, ensuring consistent biological activity and minimizing off-target effects are also key considerations.
Troubleshooting Guides
Problem: Poor Compound Solubility
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Solvent | Test a range of solvents with varying polarities (e.g., DMSO, ethanol, methanol, water with pH adjustment). | Identification of a solvent or solvent system that provides adequate solubility for your experiment. |
| Compound Aggregation | Use sonication or gentle heating to aid dissolution. | Improved dissolution and a homogenous solution. |
| pH of the Solution | For aqueous solutions, adjust the pH. As a benzoic acid derivative, solubility may increase in alkaline conditions. | Enhanced solubility in aqueous buffers. |
| Low Temperature | Perform dissolution at a slightly elevated temperature (if the compound is stable). | Increased rate and extent of dissolution. |
Problem: Inconsistent Biological Activity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | Prepare fresh stock solutions for each experiment. Store stock solutions at -20°C or -80°C and protect from light. | Consistent and reproducible experimental results. |
| Inaccurate Concentration | Verify the concentration of your stock solution using techniques like UV-Vis spectroscopy or HPLC. | Accurate dosing and reliable data. |
| Interaction with Media | Test for potential interactions between the compound and components of your cell culture or assay buffer. | Elimination of confounding variables that may affect bioactivity. |
| Cell Line Variability | Ensure consistent cell passage number and health for cellular assays. | Reduced variability in cell-based assay results. |
Problem: Compound Instability
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Temperature | Avoid prolonged heating. Benzoic acid derivatives can undergo decarboxylation at elevated temperatures.[5] | Preservation of the compound's chemical integrity. |
| Light Exposure | Store the compound and its solutions in amber vials or protected from light. | Minimized photodegradation. |
| Hydrolysis | For ester derivatives, be mindful of the pH of aqueous solutions to prevent hydrolysis. | Increased shelf-life of the compound in solution. |
Data Presentation
As no specific quantitative data for this compound was found, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) values against various bacterial strains, which is a plausible application based on the known properties of its constituent parts.
| Bacterial Strain | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | >128 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against a bacterial strain.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: General Synthesis of an Ester Derivative
This protocol describes a general method for the esterification of this compound.
Materials:
-
This compound
-
An alcohol (e.g., ethanol, methanol)
-
A strong acid catalyst (e.g., sulfuric acid)
-
An appropriate solvent (e.g., toluene)
-
Reflux apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in an excess of the chosen alcohol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the crude ester, which can be further purified by chromatography.
Visualizations
Caption: Experimental workflow for testing the biological activity.
Caption: A potential mechanism of action signaling pathway.
References
- 1. Benzoic acid morpholin-4-YL ester | 5765-65-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3-Methyl-4-morpholin-4-yl-benzoic Acid Analytical Standards
For researchers, scientists, and professionals in drug development, the selection of a high-quality analytical standard is paramount for ensuring the accuracy and reproducibility of experimental results. This guide provides a comparative overview of 3-Methyl-4-morpholin-4-yl-benzoic acid and its structurally related alternatives, offering insights into their analytical performance based on available data.
Comparison of Analytical Standards
The selection of an appropriate analytical standard is critical for applications such as quantitative analysis, impurity profiling, and quality control. The following table summarizes the key characteristics of this compound and its alternatives based on data from commercially available standards.
| Feature | This compound | 4-Methyl-3-morpholin-4-yl-benzoic acid | 3-Chloro-4-morpholin-4-yl-benzoic acid | 3-Methyl-4-(piperidin-1-yl)benzoic acid |
| CAS Number | 197445-65-1 | 886501-52-6 | 886501-46-8 | 842965-30-4 |
| Molecular Formula | C₁₂H₁₅NO₃ | C₁₂H₁₅NO₃ | C₁₁H₁₂ClNO₃ | C₁₃H₁₇NO₂ |
| Molecular Weight | 221.25 g/mol | 221.25 g/mol | 241.66 g/mol | 219.28 g/mol |
| Typical Purity | ≥95% | ≥95% | ≥98% | ≥95% |
| Solubility | Soluble in DMSO and Methanol. | Information not readily available. | Information not readily available. | Information not readily available. |
| Physical Form | Solid | Solid | Solid | Solid |
Experimental Protocols
Accurate and reproducible analytical data are contingent on robust experimental protocols. The following are detailed methodologies for the key analytical techniques used in the characterization of this compound and its related compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of the analytical standard by separating the main component from any potential impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The pH of the aqueous portion of the mobile phase should be adjusted to be at least 2 pH units below the pKa of the analyte to ensure it is in its neutral form for better retention on a C18 column.
-
Standard Solution Preparation: Accurately weigh and dissolve the analytical standard in a suitable solvent (e.g., methanol or a mixture of mobile phase) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard solution into the HPLC system and record the chromatogram.
-
Data Processing: Calculate the purity of the standard by determining the peak area of the main component as a percentage of the total peak area of all components in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of the analytical standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analytical standard in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Data Analysis: Process the spectra and compare the chemical shifts, coupling constants, and integration values with the expected structure of this compound.
Mass Spectrometry (MS) for Molecular Weight Verification
Objective: To confirm the molecular weight of the analytical standard.
Instrumentation:
-
Mass spectrometer (e.g., with electrospray ionization - ESI)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the analytical standard in a suitable solvent (e.g., methanol).
-
Analysis: Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and confirm that the measured mass-to-charge ratio (m/z) corresponds to the calculated molecular weight of the compound.
Visualizations
To further aid in the understanding of the analytical workflow and the potential biological context of these compounds, the following diagrams are provided.
Caption: A typical analytical workflow for the qualification of a chemical standard.
Caption: A potential signaling pathway involving PC-PLC, a target for some morpholinyl benzoic acid derivatives.[1]
References
Efficacy of (Aryloxyacetylamino)benzoic Acid Derivatives as Malate Dehydrogenase Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of (aryloxyacetylamino)benzoic acid derivatives against other classes of malate dehydrogenase (MDH) inhibitors. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective overview of the current landscape of MDH inhibition.
Malate dehydrogenase (MDH) exists in two primary isoforms, the cytosolic MDH1 and the mitochondrial MDH2, which are key enzymes in cellular metabolism.[1][2] They play crucial roles in the tricarboxylic acid (TCA) cycle and the malate-aspartate shuttle, processes vital for cellular energy production and biosynthesis.[1][2] The upregulation of MDH activity in various cancers to meet the metabolic demands of rapid proliferation has positioned these enzymes as attractive targets for therapeutic intervention.[2] This guide focuses on a class of inhibitors characterized by an (aryloxyacetylamino)benzoic acid scaffold and compares their efficacy to other known MDH inhibitors.
Comparative Efficacy of MDH Inhibitors
The inhibitory potency of various compounds against MDH1 and MDH2 is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for several MDH inhibitors, including representatives from the (aryloxyacetylamino)benzoic acid class and other chemical scaffolds.
| Inhibitor Name/Code | Chemical Class | MDH1 IC50 (µM) | MDH2 IC50 (µM) | Selectivity |
| LW6 | (Aryloxyacetylamino)benzoic acid | - | 6.3[3] | MDH2 selective |
| Compound 16c | (Aryloxyacetylamino)benzoic acid | Potent (dual inhibitor) | Potent (dual inhibitor) | Dual |
| MDH1-IN-2 (Compound 7c) | Not specified | 2.27[4][5][6] | 27.47[4][5][6] | MDH1 selective |
| Oxazole Derivative (Cpd 51) | Oxazole derivative | 0.53[7] | 1.07[7] | Dual |
| Compound 7 | Benzohydrazide | - | 3.9 | MDH2 selective |
Signaling Pathways and Inhibition
Malate dehydrogenases are central to cellular metabolism, linking glycolysis to the TCA cycle and oxidative phosphorylation. The following diagram illustrates the roles of MDH1 and MDH2 in these pathways and highlights their points of inhibition.
Caption: Role of MDH1 and MDH2 in cellular metabolism and points of inhibition.
Experimental Protocols
The determination of IC50 values for MDH inhibitors is typically performed using a spectrophotometric enzyme activity assay. The following is a generalized protocol for such an assay.
Objective: To measure the enzymatic activity of MDH and determine the inhibitory concentration (IC50) of test compounds.
Principle: The enzymatic activity of MDH is determined by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ in the presence of the substrate oxaloacetate.
Materials:
-
Recombinant human MDH1 or MDH2 enzyme
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5
-
NADH solution: Prepared fresh in assay buffer
-
Oxaloacetate solution: Prepared fresh in assay buffer
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of NADH, oxaloacetate, and the test inhibitor.
-
Assay Reaction Mixture: In each well of the 96-well plate, prepare a reaction mixture containing the assay buffer, NADH, and the MDH enzyme.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the oxaloacetate solution to all wells.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using the microplate spectrophotometer.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the control (no inhibitor) to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal) to determine the IC50 value.
-
The following diagram outlines the general workflow for determining the IC50 of an MDH inhibitor.
Caption: Workflow for determining the IC50 of an MDH inhibitor.
Conclusion
The (aryloxyacetylamino)benzoic acid scaffold represents a promising class of MDH inhibitors, with compounds demonstrating both potent dual inhibition and selectivity for the mitochondrial isoform, MDH2. The comparative data presented in this guide highlights the diverse landscape of MDH inhibitors, with different chemical classes offering varying degrees of potency and selectivity. The provided experimental protocol and workflows serve as a foundational guide for researchers aiming to identify and characterize novel MDH inhibitors. Further investigation into the structure-activity relationships of these and other inhibitor classes will be crucial for the development of effective and selective therapeutics targeting metabolic pathways in cancer and other diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Korean scientists discover new MDH1 and MDH2 inhibitors | BioWorld [bioworld.com]
Biological Target of 3-Methyl-4-morpholin-4-yl-benzoic acid Remains Elusive, Precluding Direct Comparative Analysis
A comprehensive review of available scientific literature reveals a lack of a specifically identified and validated biological target for the compound 3-Methyl-4-morpholin-4-yl-benzoic acid. While the morpholine and benzoic acid moieties are present in numerous biologically active molecules with a wide range of therapeutic applications, the direct target and mechanism of action for this particular chemical structure are not well-documented in the public domain. This absence of a defined molecular target prevents a direct comparative analysis with alternative compounds, as the fundamental basis for comparison—a shared biological endpoint—is unknown.
The morpholine ring is a recognized "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as solubility and metabolic stability.[1][2] Compounds containing a morpholine nucleus have been investigated for a variety of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects.[1][2] Similarly, benzoic acid derivatives are a common feature in compounds with demonstrated biological activities, including roles as enzyme inhibitors and anticancer agents.[3][4]
For instance, a structurally distinct compound, 4-Methyl-N-(3-Morpholin-4-Ylphenyl)-3-(3-Piperidin-4-Yl-1,2-Benzisoxazol-6-Yl)benzamide, which also contains a morpholine group, has been identified as an inhibitor of p38-alpha MAP kinase.[5] However, it is crucial to note that structural similarity does not guarantee a shared biological target or mechanism of action.
Without a confirmed biological target for this compound, it is not feasible to:
-
Identify appropriate alternative compounds that modulate the same target for a meaningful comparison.
-
Source or generate relevant quantitative experimental data (e.g., binding affinities, enzymatic inhibition constants) for a comparative table.
-
Provide detailed experimental protocols for target validation assays.
-
Construct signaling pathway diagrams that accurately depict the compound's molecular interactions.
Therefore, the creation of a detailed comparison guide as requested is not possible at this time due to the foundational information about the biological target of this compound being unavailable in the reviewed scientific literature. Further primary research would be required to first identify and validate the molecular target of this compound.
References
- 1. Benzoic acid morpholin-4-YL ester | 5765-65-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. 4-Methyl-N-(3-Morpholin-4-Ylphenyl)-3-(3-Piperidin-4-Yl-1,2-Benzisoxazol-6-Yl)benzamide | C30H32N4O3 | CID 9983303 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Methyl-4-morpholin-4-yl-benzoic acid and Other Morpholine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a well-established privileged scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules. Its incorporation into various chemical frameworks has led to the development of numerous clinical candidates and approved drugs. This guide provides a comparative overview of 3-Methyl-4-morpholin-4-yl-benzoic acid and other morpholine derivatives, with a focus on their potential therapeutic applications, supported by available experimental data.
While direct comparative studies on this compound are not extensively available in the current literature, valuable insights can be drawn from the structure-activity relationship (SAR) studies of structurally related morpholino-benzoic acid derivatives. This guide will leverage data from studies on 2-morpholinobenzoic acid derivatives, which serve as a pertinent proxy for understanding the potential biological activity of the titular compound.
Comparative Biological Activity of Morpholino-Benzoic Acid Derivatives
Research into morpholine-containing benzoic acid derivatives has identified them as promising agents in oncology. A notable target for this class of compounds is phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in the dysregulation of choline phospholipid metabolism in various cancers. The following data is derived from studies on 2-morpholinobenzoic acid derivatives, which provide a basis for understanding the SAR of this scaffold.
Table 1: In Vitro Antiproliferative Activity of 2-Morpholinobenzoic Acid Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) |
| 1a | 2-morpholino-5-N-benzylamino | MDA-MB-231 | > 10 |
| 1b | 2-morpholino-5-N-(3-chlorobenzyl)amino | MDA-MB-231 | 5.8 ± 0.7 |
| 1c | 2-morpholino-5-N-(3-fluorobenzyl)amino | MDA-MB-231 | 6.3 ± 0.9 |
| 1d | 2-morpholino-5-N-(N-methylbenzyl)amino | MDA-MB-231 | 2.5 ± 0.3 |
| 2a | 2-morpholino-4-N-benzylamino | HCT116 | > 10 |
| 2b | 2-morpholino-4-N-(3-chlorobenzyl)amino | HCT116 | > 10 |
Data extrapolated from studies on 2-morpholinobenzoic acid derivatives as PC-PLC inhibitors. The IC₅₀ values represent the concentration required to inhibit 50% of cell proliferation.
Table 2: In Vitro PC-PLC Enzyme Inhibition by 2-Morpholinobenzoic Acid Derivatives
| Compound ID | Substitution Pattern | % Enzyme Activity at 10 µM |
| 1a | 2-morpholino-5-N-benzylamino | 45.2 ± 5.1 |
| 1b | 2-morpholino-5-N-(3-chlorobenzyl)amino | 28.9 ± 3.4 |
| 1c | 2-morpholino-5-N-(3-fluorobenzyl)amino | 32.1 ± 4.2 |
| 1d | 2-morpholino-5-N-(N-methylbenzyl)amino | 15.7 ± 2.8 |
| 2a | 2-morpholino-4-N-benzylamino | 88.5 ± 9.3 |
| 2b | 2-morpholino-4-N-(3-chlorobenzyl)amino | 85.1 ± 7.9 |
Data represents the remaining PC-PLC enzyme activity after treatment with 10 µM of the respective compound.
The data suggests that the substitution pattern on both the benzoic acid and the N-benzylamine moieties significantly influences the biological activity. Notably, compounds with a 2,5-substitution pattern (morpholine and N-benzylamine groups) on the benzoic acid ring exhibit greater inhibitory activity compared to those with a 2,4-substitution pattern. Furthermore, the introduction of a methyl group on the benzylic nitrogen (compound 1d ) appears to enhance both antiproliferative and enzyme inhibitory activity. These findings provide a rationale for the potential of this compound, suggesting that the methyl and morpholine substituents could modulate its biological profile.
The Role of the Morpholine Scaffold in PI3K Signaling
Beyond the benzoic acid framework, the morpholine moiety is a key structural feature in a multitude of inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K) signaling pathway.[1][2][3] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[4]
Caption: Simplified PI3K signaling pathway and the inhibitory action of morpholine derivatives.
The morpholine ring in many PI3K inhibitors, such as ZSTK474, often forms critical hydrogen bonds within the ATP-binding pocket of the enzyme, contributing to their potency and selectivity.[2] This established role of the morpholine moiety underscores the therapeutic potential of novel morpholine derivatives, including this compound, as potential modulators of this key oncogenic pathway.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) or vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: General experimental workflow for the MTT cell proliferation assay.
PC-PLC Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant PC-PLC enzyme and a fluorescently labeled phosphatidylcholine substrate are prepared in an appropriate assay buffer.
-
Compound Incubation: The test compounds are pre-incubated with the PC-PLC enzyme for a defined period (e.g., 15 minutes) at room temperature in a 96-well plate.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorescent substrate.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by PC-PLC, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal. The percentage of inhibition is calculated by comparing the reaction rates in the presence of the test compound to the vehicle control.
Conclusion
While direct experimental data for this compound remains to be established, the analysis of structurally related morpholino-benzoic acid derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The SAR insights from 2-morpholinobenzoic acid analogs suggest that the substitution pattern on the benzoic acid ring is a critical determinant of biological activity. Furthermore, the well-documented importance of the morpholine scaffold in targeting key signaling pathways, such as the PI3K pathway, highlights the broad potential of this chemical class. The provided experimental protocols offer a framework for the systematic evaluation of this compound and other novel morpholine derivatives, which will be crucial for elucidating their therapeutic promise.
References
A Comparative Guide to the HPLC Analysis of 3-Methyl-4-morpholin-4-yl-benzoic acid
The accurate and precise quantification of 3-Methyl-4-morpholin-4-yl-benzoic acid, a molecule incorporating a benzoic acid scaffold with a morpholine substituent, is crucial for researchers, scientists, and drug development professionals in various stages of pharmaceutical research, including pharmacokinetic studies, process development, and quality control. Due to its amphiphilic nature, possessing both a hydrophobic aromatic ring and polar functional groups (a carboxylic acid and a tertiary amine in the morpholine ring), its analysis by High-Performance Liquid Chromatography (HPLC) presents unique challenges and opportunities for method development. This guide provides a comparative overview of various HPLC and alternative analytical techniques, supported by detailed experimental protocols and performance data derived from the analysis of structurally similar compounds.
Comparison of HPLC-Based Analytical Methods
The selection of an appropriate HPLC method is contingent on the specific analytical requirements, such as required sensitivity, sample matrix complexity, and available instrumentation. Below is a comparison of the most pertinent HPLC methodologies for the analysis of this compound.
| Analytical Method | Principle | Advantages for this compound | Disadvantages for this compound |
| Reversed-Phase HPLC (RP-HPLC) | Separation is based on the hydrophobic partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. | Widely available, robust, and cost-effective. Good retention of the aromatic backbone.[1][2] | Poor retention of the polar morpholine and carboxylic acid groups at neutral pH. Requires careful pH control of the mobile phase to ensure the analyte is in a single ionic form.[3] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation is based on the partitioning of the analyte between a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.[4] | Excellent retention for polar compounds.[4][5] Well-suited for the polar morpholine and carboxylic acid moieties. Compatible with mass spectrometry.[6][7] | Can be less robust than RP-HPLC. Requires careful control of water content in the mobile phase. |
| Ion-Pair Chromatography (IPC) | An ion-pairing reagent is added to the mobile phase to form a neutral, hydrophobic ion pair with the charged analyte, which is then retained on a reversed-phase column.[8][9] | Improves retention of ionic and zwitterionic compounds on reversed-phase columns.[8][10] Useful if the analyte exists as a zwitterion. | Can lead to long column equilibration times. The ion-pairing reagents may not be compatible with mass spectrometry.[11] |
| Mixed-Mode Chromatography (MMC) | Utilizes stationary phases with both reversed-phase and ion-exchange functionalities.[12] | Can simultaneously leverage hydrophobic and ionic interactions for enhanced selectivity and retention.[13][14] Ideal for compounds with both non-polar and ionizable groups. | Column selection and method development can be more complex than for single-mode chromatography. |
Detailed Experimental Protocols
While no standardized HPLC method for this compound has been published, the following protocol for a Reversed-Phase HPLC (RP-HPLC) method serves as an excellent starting point for method development. This protocol is synthesized from established methods for the analysis of benzoic acid derivatives and compounds containing morpholine moieties.[1][2][15][16]
Proposed RP-HPLC Method for this compound
Objective: To achieve optimal retention and peak shape for the quantification of this compound.
Instrumentation:
-
HPLC system with a gradient pump, UV detector, and autosampler.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for pH adjustment)
-
Ammonium acetate (for buffered mobile phase)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. For a buffered mobile phase, a 10 mM ammonium acetate solution adjusted to pH 3.0 with formic acid can be used.[16]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Degas both mobile phases prior to use.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at an appropriate wavelength (determined by UV scan of the analyte, likely around 254 nm).
-
Gradient Program:
-
Start with a low percentage of Mobile Phase B (e.g., 10%) and hold for 1-2 minutes.
-
Increase the percentage of Mobile Phase B linearly to a higher concentration (e.g., 90%) over 10-15 minutes.
-
Hold at the high concentration for 2-3 minutes.
-
Return to the initial conditions and equilibrate the column for 5-10 minutes before the next injection.
-
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of Mobile Phase A and B).
-
Prepare working standards by diluting the stock solution to the desired concentrations.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
Rationale for Key Parameters:
-
C18 Column: A standard choice for the separation of aromatic compounds.[1][2]
-
Acidified Mobile Phase: The addition of an acid like formic or phosphoric acid to the aqueous mobile phase is crucial to suppress the ionization of the carboxylic acid group (pKa of benzoic acid is ~4.2).[3] By maintaining the pH of the mobile phase below the pKa of the analyte, the compound will be in its neutral, more hydrophobic form, leading to increased retention on the C18 column.[3]
Performance Comparison of Analytical Techniques
The following table provides a comparative overview of the expected performance of various analytical techniques for the analysis of this compound, based on data for similar compounds.
| Analytical Method | Typical Column/Stationary Phase | Typical Mobile Phase/Carrier Gas | Typical Limit of Quantification (LOQ) | Key Performance Characteristics |
| HPLC-UV | C18 (5 µm, 4.6 x 150 mm) | Acetonitrile/Methanol and buffered water (pH 2.5-4.5) | ~4 µg/mL[17] | Robust, cost-effective, moderate sensitivity. |
| LC-MS/MS | C18 or HILIC | Acetonitrile/Methanol and water with volatile additives (e.g., formic acid, ammonium formate) | 0.5 ppm to < 21 ng/L (for related compounds)[17] | High sensitivity and selectivity, suitable for complex matrices. |
| GC-MS | Non-polar or medium-polarity capillary column | Helium | Dependent on derivatization efficiency | Requires derivatization for non-volatile compounds like benzoic acids. |
| Capillary Electrophoresis (CE) | Fused-silica capillary | Buffer solution (e.g., phosphate or borate buffer) | Analyte-dependent | High separation efficiency, low sample and reagent consumption. |
Visualizing the Workflow and Method Selection
The following diagrams illustrate the general experimental workflow for HPLC analysis and the logical relationship between the different analytical approaches.
Caption: General experimental workflow for HPLC analysis.
Caption: Logical relationship of analytical methods.
References
- 1. helixchrom.com [helixchrom.com]
- 2. thaiscience.info [thaiscience.info]
- 3. benchchem.com [benchchem.com]
- 4. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 9. itwreagents.com [itwreagents.com]
- 10. researchgate.net [researchgate.net]
- 11. helixchrom.com [helixchrom.com]
- 12. HILIC Separation of Aromatic Acids | SIELC Technologies [sielc.com]
- 13. helixchrom.com [helixchrom.com]
- 14. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 15. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. An environment-friendly procedure for the high performance liquid chromatography determination of benzoic acid and sorbic acid in soy sauce - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Comparative Analysis of the Mass Spectrometry of 3-Methyl-4-morpholin-4-yl-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected mass spectrometric behavior of 3-Methyl-4-morpholin-4-yl-benzoic acid against related chemical structures. The information presented is based on established fragmentation patterns of substituted benzoic acids and morpholine-containing compounds. While no direct experimental data for the target compound is publicly available, this guide offers a predictive overview to support analytical method development and structural elucidation.
Predicted Mass Spectral Data
The primary ionization techniques considered for this compound are Electrospray Ionization (ESI) and Electron Ionization (EI). ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, while EI is a higher-energy technique that results in extensive fragmentation.
Table 1: Predicted m/z Values for Key Ions of this compound and Related Compounds.
| Compound | Molecular Formula | Molecular Weight (Da) | Predicted [M+H]⁺ (ESI) | Predicted [M-H]⁻ (ESI) | Key Fragment Ions (EI) (m/z) |
| This compound | C₁₂H₁₅NO₃ | 221.25 | 222.1 | 220.1 | 221, 176, 134, 105, 77 |
| Benzoic Acid[1][2] | C₇H₆O₂ | 122.12 | 123.0 | 121.0 | 122, 105, 77, 51 |
| 3-Methylbenzoic Acid[3] | C₈H₈O₂ | 136.15 | 137.1 | 135.1 | 136, 119, 91, 65 |
| Morpholine[4] | C₄H₉NO | 87.12 | 88.1 | 86.1 | 87, 57, 42, 28 |
Experimental Protocols
A standard approach for analyzing this compound by mass spectrometry would involve High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer.
Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute with the initial mobile phase to a working concentration of 1-10 µg/mL.
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry Conditions (ESI):
-
Ion Source: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Desolvation gas at 600 L/hr, cone gas at 50 L/hr.
-
MS Scan Range: m/z 50-500.
-
MS/MS: For fragmentation studies, select the precursor ion (e.g., m/z 222.1) and apply a collision energy of 10-40 eV.
-
Visualization of Fragmentation and Workflows
The following diagrams illustrate the predicted fragmentation pathway for this compound and a typical experimental workflow for its analysis.
References
- 1. massbank.eu [massbank.eu]
- 2. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Benzoic acid, 3-methyl- [webbook.nist.gov]
- 4. Morpholine [webbook.nist.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-4-morpholin-4-yl-benzoic Acid Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-Methyl-4-morpholin-4-yl-benzoic acid analogs and related compounds, with a focus on their antiproliferative activities. The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its ability to enhance the pharmacological properties of drug candidates.[1] When integrated into a benzoic acid framework, it creates a versatile backbone for the development of novel therapeutic agents. This document summarizes quantitative data from key studies, details relevant experimental methodologies, and visualizes associated signaling pathways to inform the rational design of next-generation anticancer therapeutics.
Comparative Biological Activity of 2-Morpholinobenzoic Acid Derivatives
While direct SAR studies on this compound are limited in publicly available literature, extensive research on the closely related 2-morpholinobenzoic acid scaffold provides valuable insights into the structural requirements for anticancer activity. The following data, derived from studies on 2-morpholino-4-N-benzylamine derivatives, highlights the impact of various substitutions on their ability to inhibit cancer cell proliferation.[2]
Data Presentation: Antiproliferative Activity
The antiproliferative effects of 2-morpholino-4-N-benzylamine benzoic acid analogs were evaluated against MDA-MB-231 (human breast adenocarcinoma) and HCT116 (human colorectal carcinoma) cell lines. The half-maximal inhibitory concentration (IC50) values are presented in the table below.
| Compound ID | R (Substitution on Benzyl Ring) | MDA-MB-231 IC50 (µM) | HCT116 IC50 (µM) |
| 11a | H | > 50 | > 50 |
| 11b | 2-F | 35.4 ± 3.5 | 28.9 ± 2.1 |
| 11c | 3-F | 42.1 ± 4.1 | 33.7 ± 2.8 |
| 11d | 4-F | > 50 | > 50 |
| 11e | 2-Cl | 29.8 ± 2.9 | 24.5 ± 1.9 |
| 11f | 3-Cl | 22.1 ± 2.5 | 18.3 ± 1.5 |
| 11g | 4-Cl | 38.9 ± 3.2 | 31.4 ± 2.6 |
| 11h | 2-Br | 25.6 ± 2.3 | 20.1 ± 1.7 |
| 11i | 3-Br | 19.8 ± 1.8 | 15.2 ± 1.3 |
| 11j | 4-Br | 33.4 ± 3.0 | 27.8 ± 2.2 |
| 11k | 2-CH₃ | 45.3 ± 4.2 | 38.9 ± 3.1 |
| 11l | 3-CH₃ | 30.1 ± 2.7 | 26.4 ± 2.0 |
| 11m | 4-CH₃ | > 50 | > 50 |
Data extracted from a study on 2-morpholinobenzoic acid analogs, which serves as a surrogate for understanding the SAR of the titled compound class.[2]
Structure-Activity Relationship Summary
The data reveals several key trends for the 2-morpholino-4-N-benzylamine benzoic acid scaffold:
-
Effect of Substitution on the N-benzyl Ring: Halogen substitutions on the N-benzyl ring generally enhance antiproliferative activity compared to the unsubstituted analog (11a).
-
Positional Isomers: The position of the substituent on the benzyl ring is crucial. For halogen and methyl groups, substitution at the meta (3-position) and ortho (2-position) generally leads to greater potency than substitution at the para (4-position).
-
Nature of Halogen: Bromine-substituted analogs (11h, 11i, 11j) tend to exhibit slightly better activity than their chlorine (11e, 11f, 11g) and fluorine (11b, 11c, 11d) counterparts at the same positions. The 3-bromo substituted compound 11i was the most potent in this series against both cell lines.
These findings suggest that modifications to the N-benzylamine portion of the molecule significantly impact its anticancer efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments cited in the evaluation of the antiproliferative activity of morpholinobenzoic acid analogs.
1. MTT Assay for Cell Viability and Proliferation
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Plating: Seed cells (e.g., MDA-MB-231, HCT116) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[3]
-
Solubilization: Add 100 µL of a detergent reagent or solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[3] The absorbance is directly proportional to the number of viable cells.
2. Western Blot Analysis of the PI3K/Akt Signaling Pathway
Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanism of action of a compound. Many morpholine-containing compounds are known to target the PI3K/Akt pathway, a critical regulator of cell survival and proliferation.
-
Cell Lysis and Protein Quantification:
-
After treating cells with the test compounds, wash them with ice-cold phosphate-buffered saline (PBS).[4]
-
Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4]
-
Quantify the protein concentration of the lysates using a standard method, such as the Bradford assay.
-
-
Gel Electrophoresis and Protein Transfer:
-
Separate 20-40 µg of protein from each sample by SDS-PAGE.[4]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-PI3K, phospho-Akt, total Akt, and a loading control like β-actin) overnight at 4°C.[4]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize them using an imaging system.[5] The band intensity can be quantified to determine the relative protein expression levels.
-
Mandatory Visualizations
Signaling Pathway Diagram
The PI3K/Akt signaling pathway is a key regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers. Inhibition of this pathway is a promising strategy for cancer therapy.
Caption: Proposed mechanism of action via the PI3K/Akt signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the antiproliferative activity and mechanism of action of novel chemical compounds.
Caption: General experimental workflow for SAR studies.
This guide provides a foundational understanding of the structure-activity relationships of morpholinobenzoic acid analogs as potential anticancer agents. The presented data and protocols offer a starting point for researchers in the field to design and evaluate new compounds with improved therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo vs. In Vitro Activity of 3-Methyl-4-morpholin-4-yl-benzoic acid: A Comparative Analysis Based on Structurally Related Compounds
A comprehensive evaluation of the biological activity of 3-Methyl-4-morpholin-4-yl-benzoic acid is not currently available in peer-reviewed literature. To provide a predictive comparison and guide future research, this report details the in vivo and in vitro activities of structurally analogous benzoic acid and morpholine derivatives. The following sections present available experimental data for these related compounds, offering insights into the potential therapeutic applications and biological targets of this compound.
The chemical structure of this compound combines a benzoic acid scaffold, a common feature in pharmacologically active molecules, with a morpholine ring, a privileged structure in medicinal chemistry known to enhance pharmacokinetic properties.[1][2] This combination suggests potential for a range of biological activities, from anticancer and antimicrobial to central nervous system effects.[1][2] This guide will explore the documented activities of similar compounds to infer the potential of this compound.
Comparative Analysis of Structurally Related Compounds
To understand the potential bioactivity of this compound, we will examine two classes of related compounds for which experimental data is available:
-
Benzoic Acid Derivatives as VLA-4 Antagonists: These compounds share the core benzoic acid structure and have been investigated for their anti-inflammatory properties.
-
Morpholine-Substituted Nitrobenzhydrazides as Antimicrobial Agents: These molecules incorporate the morpholine moiety and have been evaluated for their antibacterial activity.
Data Presentation
The following table summarizes the available quantitative data for representative compounds from these classes.
| Compound/Alternative | Target/Activity | In Vitro Assay | Quantitative Data | In Vivo Model | In Vivo Efficacy |
| Compound 12l (Benzoic acid derivative) | VLA-4 Antagonist | VLA-4 adhesion assay | IC50: 0.51 nM | Rat pleurisy model | Efficacy at 10 mg/kg (oral) |
| 4-bromophenyl substituted semicarbazide (from 4-(morpholino-4-yl)-3-nitrobenzohydrazide) | Antibacterial | Microdilution | MIC: 3.91 µg/mL (against E. faecalis) | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and comparison.
In Vitro VLA-4 Adhesion Assay
This assay determines the concentration of a compound required to inhibit 50% of the binding of a fluorescently labeled ligand to the Very Late Antigen-4 (VLA-4) integrin.
Protocol:
-
Human RPMI-8866 cells, which express VLA-4, are suspended in an assay buffer.
-
The cells are incubated with varying concentrations of the test compound.
-
A fluorescently labeled ligand for VLA-4 is added to the cell suspension.
-
After incubation, the fluorescence intensity of the cell suspension is measured using a fluorometer.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.[3]
In Vitro Antimicrobial Microdilution Assay
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Protocol:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate.
-
A standardized inoculum of the target bacterial strain (e.g., Enterococcus faecalis) is added to each well.
-
The plate is incubated under appropriate conditions for bacterial growth.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[4]
Visualization of Relevant Pathways and Workflows
The following diagrams illustrate the general concepts of the experimental workflows and a potential signaling pathway that could be targeted by compounds like this compound.
References
- 1. Benzoic acid morpholin-4-YL ester | 5765-65-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benzoic Acid Derivative Reference Standards
For researchers, scientists, and drug development professionals, the quality and reliability of reference standards are paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of reference standards for benzoic acid derivatives, offering insights into their performance, supporting experimental data, and detailed analytical methodologies.
Benzoic acid and its derivatives are fundamental scaffolds in a vast array of applications, from pharmaceuticals and food preservation to the synthesis of novel materials. The use of well-characterized reference standards is critical for ensuring the identity, purity, and potency of these compounds in research and development. This guide compares commercially available certified reference materials (CRMs) and outlines key analytical techniques for their evaluation.
Comparative Analysis of Benzoic Acid Derivative Reference Standards
The selection of a suitable reference standard depends on the specific application, regulatory requirements, and the analytical method employed. Certified reference materials (CRMs) from accredited suppliers offer the highest level of accuracy and traceability.[1]
| Reference Material | Supplier Example | Certified Purity | Traceability & Certification | Key Applications |
| Benzoic Acid | Sigma-Aldrich (TraceCERT®) | ≥ 99.5% | Traceable to NIST SRM, Certified by BAM | Titrimetry, Calorimetry, qNMR Standard |
| Sigma-Aldrich (Pharm. Sec. Std.) | - | Traceable to USP and EP primary standards | Pharmaceutical QC, Method Development[1] | |
| Salicylic Acid | Sigma-Aldrich (TraceCERT®) | - | Traceable to NMI (e.g., NIST), ISO/IEC 17025, ISO 17034 | Analytical Method Validation, QC |
| Madar Corporation | 98.0% - 102.0% (Assay) | Conforms to USP Standard | Pharmaceutical Formulation[2] | |
| p-Aminobenzoic Acid (PABA) | Sigma-Aldrich (Pharm. Sec. Std.) | - | Traceable to USP and EP primary standards | Pharmaceutical QC, HPLC Analysis |
| p-Hydroxybenzoic Acid | Sigma-Aldrich (Pharm. Sec. Std.) | - | Traceable to USP primary standards, ISO 17034, ISO/IEC 17025 | Pharma Release Testing, Food & Beverage QC[3] |
| Parabens (e.g., Methyl, Propyl) | National Institute of Standards (NIS) | e.g., Methylparaben: (0.150±0.006)% in cream matrix | ISO Guides 30-35, ISO 17034:2016 | Cosmetics, Method Validation, Stability Testing[4][5] |
Note: Certified purity values and traceability may vary by lot and supplier. Always refer to the Certificate of Analysis (CoA) for specific details.
Performance Data in Analytical Methods
The performance of a reference standard is intrinsically linked to the analytical method used. High-purity standards are essential for achieving accurate and precise results in techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR).
| Analytical Method | Analyte Example | Linearity (r²) | LOD | LOQ | Precision (%RSD) |
| HPLC-UV | p-Hydroxybenzoic Acid | ≥ 0.999 | - | - | < 2% (Intra- & Inter-day) |
| Parabens (Methyl, Propyl) | 0.9996, 1 | 0.035 µg/mL, 0.009 µg/mL | 0.116 µg/mL, 0.031 µg/mL | - | |
| LC-MS/MS | 4-Hydroxybenzoic Acids | - | - | - | - |
| qNMR | Butyl p-hydroxybenzoate | - | ~10 µM | Depends on accuracy needs | - |
Experimental Protocols
Detailed methodologies are crucial for the successful application and evaluation of reference standards. Below are outlines of common analytical techniques for benzoic acid derivatives.
High-Performance Liquid Chromatography (HPLC) for p-Hydroxybenzoic Acid
This method is suitable for the quantification of p-hydroxybenzoic acid in various formulations.[6]
-
Instrumentation: HPLC with a Photodiode Array (PDA) detector.
-
Column: RP-18 column (250 mm × 4 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (15%) and 0.5% (v/v) o-phosphoric acid in water (85%).
-
Flow Rate: 1.0 mL/min.
-
Detection: 230 nm.
-
Sample Preparation: Accurately weigh and dissolve the reference standard and sample in the mobile phase to a known concentration. Filter through a 0.45 µm syringe filter before injection.
Quantitative NMR (qNMR) for Purity Assessment
qNMR is a primary ratio method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[7][8]
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity (e.g., maleic anhydride, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d6).
-
Sample Preparation: Accurately weigh the benzoic acid derivative and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.
-
Data Acquisition: Acquire the 1H NMR spectrum using appropriate parameters to ensure full relaxation of all protons (e.g., a long relaxation delay).
-
Purity Calculation: The purity of the analyte is calculated by comparing the integral of a characteristic signal of the analyte to the integral of a signal from the internal standard, taking into account the number of protons, molecular weights, and masses of both substances.
GC-MS for the Analysis of Parabens
Gas chromatography coupled with mass spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds like paraben esters.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the parabens based on their boiling points.
-
MS Detection: Electron ionization (EI) mode with full scan or selected ion monitoring (SIM) for enhanced sensitivity.
-
Sample Preparation: Samples may require extraction and derivatization (e.g., silylation) to increase volatility and improve chromatographic peak shape.
Visualization of Relevant Pathways and Workflows
Understanding the biological context and analytical workflow is crucial for effective research. The following diagrams, generated using Graphviz, illustrate a key signaling pathway involving a benzoic acid derivative and a typical experimental workflow.
Caption: Simplified salicylic acid signaling pathway in plants.
Caption: Role of p-Aminobenzoic Acid (PABA) in the bacterial folate synthesis pathway.
Caption: General experimental workflow for HPLC analysis.
References
- 1. Benzoic acid Pharmaceutical Secondary Standard; Certified Reference Material 65-85-0 [sigmaaldrich.com]
- 2. madarcorporation.com [madarcorporation.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Methyl-Benzoic Acid Isomers in Biological Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of o-, m-, and p-Toluic Acid
The positional isomerism of the methyl group on the aromatic ring of methyl-benzoic acid, also known as toluic acid, significantly influences its biological activity. This guide provides a comparative overview of the ortho- (o-), meta- (m-), and para- (p-) isomers of toluic acid, summarizing available quantitative data from biological assays, detailing experimental methodologies, and visualizing relevant biological pathways. Understanding these differences is crucial for the targeted design and development of new therapeutic agents.
Data Presentation: A Comparative Summary of Biological Activities
The biological effects of the three methyl-benzoic acid isomers—o-toluic acid, m-toluic acid, and p-toluic acid—have been evaluated in various assays. While a direct comparative study across multiple assays is limited, the available data provides insights into their relative potencies in terms of cytotoxicity, antimicrobial, and antioxidant activities.
| Biological Assay | o-Toluic Acid | m-Toluic Acid | p-Toluic Acid |
| Cytotoxicity (LD50) | 422 mg/kg (intraperitoneal, mouse) | > 2000 mg/kg (oral, rat) | No observable adverse effect level (NOAEL) for males: 300 mg/kg/day; for females: 1000 mg/kg/day (oral, rat) |
| Antimicrobial Activity (MIC) | Data not available | Data not available | Derivatives have shown activity |
| Antioxidant Activity (IC50) | Data not available | Data not available | Data not available |
Note: The presented data is collated from various sources and may not be directly comparable due to different experimental conditions. Further head-to-head comparative studies are warranted.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of findings.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A suspension of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus) is prepared in a suitable broth medium and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: The methyl-benzoic acid isomers are dissolved in an appropriate solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in a 96-well microtiter plate using the broth medium.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Preparation of DPPH Solution: A solution of DPPH in methanol is prepared to a concentration that gives an absorbance of approximately 1.0 at 517 nm.
-
Reaction Mixture: Different concentrations of the test compounds (methyl-benzoic acid isomers) are mixed with the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Adherent cells (e.g., HeLa) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the methyl-benzoic acid isomers and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form in viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To illustrate the potential mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Conclusion
The isomeric position of the methyl group on the benzoic acid ring plays a significant role in determining the biological activity of toluic acid. While comprehensive comparative data is still emerging, the available information suggests differences in the cytotoxic, antimicrobial, and antioxidant potentials of o-, m-, and p-toluic acid. This guide provides a foundational understanding for researchers to build upon, emphasizing the need for direct comparative studies to fully elucidate the structure-activity relationships of these isomers. The provided experimental protocols and workflow diagrams serve as a practical resource for conducting further investigations into the therapeutic potential of methyl-benzoic acid isomers.
Safety Operating Guide
Proper Disposal of 3-Methyl-4-morpholin-4-yl-benzoic acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 3-Methyl-4-morpholin-4-yl-benzoic acid, ensuring compliance with safety regulations and minimizing environmental impact.
I. Hazard Identification and Safety Precautions
This compound presents several hazards that must be understood before handling and disposal. It is crucial to wear appropriate personal protective equipment (PPE) at all times.
Summary of Hazards:
| Hazard Statement | Classification |
| H315: Causes skin irritation. | Skin Irritation (Category 2) |
| H318: Causes serious eye damage. | Serious Eye Damage (Category 1) |
| H372: Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled. | Specific target organ toxicity — repeated exposure, Inhalation (Category 1) |
| H402: Harmful to aquatic life. | Short-term (acute) aquatic hazard (Category 3) |
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber). |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities. |
| Respiratory Protection | A NIOSH-approved respirator with a P2 filter is recommended, especially if dust is generated. |
| Protective Clothing | A lab coat or other protective clothing to prevent skin contact. |
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
Experimental Workflow for Disposal:
Caption: This diagram outlines the key steps for the safe and compliant disposal of this compound.
Detailed Steps:
-
Consult the Safety Data Sheet (SDS): Before handling the chemical, thoroughly review the SDS to be aware of all hazards and safety precautions.
-
Wear Appropriate PPE: Always wear the recommended personal protective equipment, including gloves, eye protection, and a lab coat.[1][2] If there is a risk of dust formation, use respiratory protection.
-
Prepare a Designated Waste Container: Use a clearly labeled, non-reactive container with a secure lid for collecting the waste. The label should include the chemical name and hazard symbols.
-
Transfer the Waste: Carefully transfer the this compound waste into the designated container. Avoid generating dust.
-
Do Not Mix Waste: Do not mix this compound with other chemical waste to prevent potentially hazardous reactions.
-
Secure and Store the Container: Tightly close the waste container and store it in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arrange for Professional Disposal: Contact your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.[3] Waste material must be disposed of in accordance with national and local regulations.
-
Decontaminate: Thoroughly clean the work area and any equipment that came into contact with the chemical. Wash hands and any exposed skin.
-
Documentation: Complete all required paperwork for hazardous waste disposal as per your institution's and local regulations.
III. Emergency Procedures
In the event of accidental exposure or a spill, immediate action is necessary.
Emergency Response Logic:
Caption: This diagram illustrates the immediate actions to be taken in case of a spill or personal exposure to this compound.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If feeling unwell, seek medical advice.
-
Ingestion: Rinse mouth.[1] Do NOT induce vomiting.[1] Call a poison center or doctor if you feel unwell.[1]
Spill Response:
-
Small Spills: For small, dry spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1][2]
-
Large Spills: Evacuate the area and prevent entry. Contact your EHS office or emergency services.
-
Ventilation: Ensure the area is well-ventilated.
-
Environmental Precautions: Prevent the chemical from entering drains or waterways as it is harmful to aquatic life.[1]
By adhering to these procedures, you can ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment.
References
Personal protective equipment for handling 3-Methyl-4-morpholin-4-yl-benzoic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Methyl-4-morpholin-4-yl-benzoic acid. The following procedures for personal protective equipment (PPE), handling, and disposal are based on information for structurally similar compounds and general laboratory safety protocols. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier and to conduct a thorough risk assessment before handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The required PPE is summarized in the table below.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing or dust generation.[1][2] |
| Skin Protection | An appropriate lab coat must be worn. Chemical-resistant gloves (e.g., nitrile rubber) are required.[1][2][3][4] Gloves should be inspected before use and changed frequently, especially after direct contact.[2] For larger quantities or potential spills, additional protective clothing and boots may be necessary.[2] |
| Respiratory Protection | All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.[1][2] If handling fine powders that may become airborne, a dust respirator is recommended.[2] In case of inadequate ventilation, appropriate respiratory protection should be worn.[5] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation: All manipulations of this compound should be performed within a calibrated and certified chemical fume hood to minimize inhalation exposure.[2] Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Handling: Avoid direct contact with the skin, eyes, and clothing.[7][8] Prevent the formation of dust.[7] Do not eat, drink, or smoke in the handling area.[6][7]
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[5][7] Keep it away from incompatible materials such as oxidizing agents.[9] The storage area should be locked.[9][10][11]
-
Spill Management: In the event of a spill, evacuate the area and restrict access to personnel not wearing appropriate PPE.[10][11] Remove all sources of ignition.[6][10][11] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[10][11] Ensure adequate ventilation during cleanup.[10]
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[7][9] Decontaminate the work surface with a suitable solvent, followed by washing with soap and water.[2] Contaminated clothing should be removed and washed before reuse.[7][12]
Disposal Plan:
Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations.[1] this compound and its containers should be treated as hazardous waste.[1][7]
-
Waste Containerization: Use designated, leak-proof, and chemically compatible containers for waste collection.[1]
-
Labeling: Clearly label the hazardous waste container with the full chemical name and indicate the primary hazards.[1]
-
Disposal Method: Do not dispose of the compound down the drain or in regular trash.[1][2] The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[2][10] Contact your institution's Environmental Health and Safety (EHS) department to arrange for waste pickup and disposal.[1]
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ehs.utk.edu [ehs.utk.edu]
- 4. envirotech.com [envirotech.com]
- 5. chemos.de [chemos.de]
- 6. nexchem.co.uk [nexchem.co.uk]
- 7. fishersci.fr [fishersci.fr]
- 8. tcichemicals.com [tcichemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. msdsdigital.com [msdsdigital.com]
- 11. echemi.com [echemi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
